Calcium lanthanum sulfide (CaLa2S4)
Description
Historical Context of CaLa₂S₄ Research and Development
The exploration of Calcium Lanthanum Sulfide (B99878) as a viable optical material began in the early 1980s. purdue.edu The initial impetus for its development was the search for a material that could surpass the performance of the then-standard Zinc Sulfide (ZnS) for infrared window applications in aerospace. purdue.edu While ZnS is transparent to IR radiation in the 8-10 µm range, it exhibits limitations in mechanical strength and resistance to environmental factors like rain erosion, especially at high speeds. purdue.edu
Early research and development efforts, notably by companies like Raytheon, focused on synthesizing CaLa₂S₄ powder and fabricating it into a ceramic. dtic.mil Two primary powder synthesis routes were established: the co-precipitation of mixed carbonates followed by sulfurization, and a spray-drying method. dtic.mil The fabrication of the ceramic was initially achieved through hot pressing of the powder. dtic.mil A more advanced technique, involving sintering the powder to closed porosity followed by containerless hot isostatic pressing (HIP), later became the preferred method. dtic.mil
A significant portion of the early development work was dedicated to optimizing the material's optical properties. spiedigitallibrary.org Researchers worked to decrease the absorption coefficient, a measure of how much light is absorbed by the material. spiedigitallibrary.org These studies also revealed the presence of secondary phases, such as Calcium Sulfide (CaS), and various point defects and impurities that could affect the material's performance. spiedigitallibrary.org It was also discovered that non-stoichiometric compositions, particularly those rich in lanthanum, exhibited improved characteristics. dtic.mil
Challenges in the manufacturing process, such as oxygen uptake and the introduction of impurities, have been persistent issues throughout the history of CaLa₂S₄ development. purdue.eduucf.edu These challenges have a direct impact on the material's optical and mechanical properties, making their control a central theme of ongoing research. purdue.edu
Significance of Ternary Sulfides in Advanced Materials Science
Ternary sulfides, which are compounds containing sulfur and two other different metal elements, represent a diverse and important class of materials in advanced materials science. Their properties can be tuned by varying the constituent elements and their stoichiometric ratios, leading to a wide range of functionalities. acs.orgrsc.org
Compared to their oxide counterparts, ternary sulfides often exhibit greater covalency due to the more diffuse nature of sulfur's orbitals. rsc.org This increased covalency can lead to desirable properties such as narrower band gaps and higher charge carrier mobility, making them suitable for applications in semiconductors, photocatalysis, and thermoelectrics. acs.orgrsc.org The larger ionic radius of sulfur also allows for the stabilization of structures with lower coordination numbers and symmetries. rsc.org
The applications of ternary sulfides are broad and continue to expand. They are investigated for their potential in:
Photocatalytic Water Splitting: Certain ternary metal sulfides are explored as efficient photocatalysts for hydrogen production from water using solar energy. acs.org
Electrocatalysis: They show promise as cost-effective alternatives to noble metals in various electrocatalytic reactions for energy conversion and storage devices. rsc.org
Antibacterial Materials: Some copper-based ternary and quaternary sulfides have demonstrated strong antibacterial activity. acs.org
Thin-Film Technologies: Ternary sulfides are used in the fabrication of thin films for various electronic and optoelectronic devices. researchgate.net
The study of ternary sulfides like CaLa₂S₄ contributes to the fundamental understanding of structure-property relationships in these complex material systems, paving the way for the design of new materials with tailored functionalities.
Overview of CaLa₂S₄'s Relevance in Contemporary Research
Calcium Lanthanum Sulfide remains a subject of active research due to its potential to address the limitations of existing infrared optical materials. ucf.edu The primary driver for this continued interest is its superior infrared transmission properties and enhanced durability compared to Zinc Sulfide. loradchemical.com
Key Research Areas:
Improved Synthesis and Processing: A significant focus of current research is on developing more efficient and controllable synthesis methods to produce high-purity CaLa₂S₄ powders. researchgate.netrsc.org This includes wet chemistry routes and thermal decomposition techniques aimed at achieving fine, highly sinterable powders. researchgate.netrsc.org Researchers are also exploring advanced sintering techniques like Field-Assisted Sintering Technology (FAST) or Spark Plasma Sintering (SPS) to produce dense ceramics with improved optical quality. researchgate.net
Understanding and Mitigating Defects: The role of impurities, particularly oxygen, and point defects on the optical and mechanical properties of CaLa₂S₄ is a critical area of investigation. purdue.eduucf.edu Recent studies have focused on characterizing the nature of oxygen incorporation into the CaLa₂S₄ lattice and its impact on optical absorption. ucf.eduucf.edu
Enhanced Performance for Infrared Applications: The primary application driving CaLa₂S₄ research is its use in infrared windows and domes for aerospace and defense. purdue.eduanr.fr Its ability to transmit light in the 8-14 µm wavelength range is a significant advantage over ZnS. purdue.eduanr.fr Furthermore, its higher hardness and better rain erosion resistance make it a more robust option for demanding environments. purdue.eduspiedigitallibrary.org
Potential for Broader Applications: While infrared optics is the main focus, the unique properties of CaLa₂S₄ could open doors to other applications in the future. The development of cost-effective, large-scale production methods could make it attractive for civilian applications such as thermal imaging in autonomous vehicles and security systems. anr.fr
The ongoing research and development of CaLa₂S₄ highlight its standing as a strategic material with the potential to significantly impact various technological fields. The continuous efforts to overcome its processing challenges and fully understand its fundamental properties are key to unlocking its full potential.
Research Findings on CaLa₂S₄
| Property | Finding | Reference |
| Infrared Transmission | Transmits light in the 8-14 µm wavelength range, an improvement over the 8-10 µm range of ZnS. | purdue.edu |
| Hardness | Approximately twice the hardness of ZnS. | researchgate.netanr.fr |
| Rain Erosion Resistance | Substantially better than that of ZnS. | spiedigitallibrary.org |
| Thermal Expansion Coefficient | 14.7 x 10⁻⁶/°C, which is about twice that of ZnS. | dtic.mil |
| Thermal Conductivity | 1.7 Watts-m/m²-K, which is one-tenth that of ZnS. | dtic.mil |
| Synthesis Methods | Can be synthesized through various routes, including co-precipitation of carbonates, spray drying, and wet chemistry methods. | dtic.milresearchgate.net |
| Fabrication Techniques | Can be fabricated into ceramics using hot pressing, sintering, and hot isostatic pressing (HIP). | dtic.mil |
| Challenges | Prone to oxygen uptake and impurities during synthesis, which can degrade optical and mechanical properties. | purdue.eduucf.edu |
| Coatings | Can be coated with materials like yttria (Y₂O₃) to prevent moisture degradation and improve strength. | dtic.mil |
Structure
2D Structure
Properties
InChI |
InChI=1S/Ca.La.H2S/h;;1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPUFCMKFNQXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.[Ca].[La] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2LaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12525-03-0 | |
| Record name | Calcium bis[dithioxolanthanate(1-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Crystallographic and Structural Investigations of Cala2s4
Crystal Structure Determination: Th₃P₄ Type and Space Group (I̅43d)
CaLa₂S₄ crystallizes in the cubic Thorium Phosphide (B1233454) (Th₃P₄) structure. hanrimwon.comucf.edu This structure is characterized by the space group I̅43d, number 220. purdue.eduhanrimwon.comwordpress.com The Th₃P₄ structure type is known for its flexibility, which allows it to accommodate a range of defects and impurities. researchgate.net This structural adaptability is a key factor in the material's ability to form solid solutions. The cubic nature of the crystal structure makes CaLa₂S₄ optically isotropic, a crucial property for its use as a polycrystalline optical material. hanrimwon.com
The Th₃P₄ structure can be described with Th atoms in 12a Wyckoff positions and P atoms in 16c positions. materialsproject.org In CaLa₂S₄, the cation sites are occupied by both Calcium (Ca) and Lanthanum (La) atoms, while the anion sites are occupied by Sulfur (S) atoms. purdue.edu
Cation Coordination Environments and Lattice Parameters in CaLa₂S₄
In the Th₃P₄ structure of CaLa₂S₄, the cations (Ca²⁺ and La³⁺) are surrounded by eight sulfur atoms, forming a distorted hexagonal bipyramid coordination environment. materialsproject.org The sulfur anions are, in turn, coordinated by six cations in a distorted octahedral arrangement. materialsproject.org
The lattice parameter of CaLa₂S₄ is subject to variation depending on its composition within the solid solution. For a stoichiometric CaLa₂S₄, a refined lattice constant has been reported as a = 8.6872 Å. researchgate.net However, as the composition deviates from the ideal 1:2 ratio of Ca to La, the lattice parameter changes. hanrimwon.com
| Composition | Lattice Parameter (a) in Å | Reference |
|---|---|---|
| Stoichiometric CaLa₂S₄ | 8.6872 | researchgate.net |
Solid Solution Formation within the CaLa₂S₄-La₂S₃ System
A significant characteristic of the Ca-La-S system is the formation of a continuous solid solution between CaLa₂S₄ and γ-La₂S₃. hanrimwon.comucf.edu This means that materials with a wide range of Ca:La ratios can be synthesized while maintaining the cubic Th₃P₄ crystal structure. ucf.edu This solid solution is often represented as (Ca₁₋ₓLaₓ)Sᵧ, where the composition can vary continuously. Conversely, there is limited to no solid solution formation on the calcium-rich side of the stoichiometric compound. hanrimwon.com The formation of CaS as a secondary phase can be a challenge in processing stoichiometric CaLa₂S₄. hanrimwon.com
The CaLa₂S₄-La₂S₃ solid solution allows for considerable compositional variability. purdue.edu Stoichiometric CaLa₂S₄ has a composition of 50% CaS and 50% La₂S₃. purdue.edu However, compositions can range to be lanthanum-rich, such as a 90:10 ratio of La₂S₃ to CaS. purdue.edudtic.mil These deviations from the ideal stoichiometry are accommodated by the creation of cation vacancies in the crystal lattice. ucf.edu The general formula for these non-stoichiometric compounds can be written to reflect these vacancies. For instance, a lanthanum-rich composition might be represented in a way that indicates empty cation sites. ucf.edu Such non-stoichiometry can be intentionally manipulated to tune the material's properties. rsc.orgnih.gov
| Composition Description | Molar Ratio La₂S₃:CaS |
|---|---|
| Stoichiometric | 50:50 |
| Lanthanum-rich | 90:10 |
Non-stoichiometry in the CaLa₂S₄-La₂S₃ system has direct structural consequences. The primary mechanism for accommodating an excess of lanthanum is the introduction of cation vacancies. ucf.edu This means that some of the cation sites in the Th₃P₄ lattice are left unoccupied. The anion sublattice, however, is believed to remain fully occupied. hanrimwon.com
The presence and concentration of these cation vacancies can influence the material's properties. While a continuous solid solution is observed, a plot of the unit cell edge against composition shows a break in the slope, suggesting a change in the nature of the defect structure along the solid solution series. hanrimwon.com This indicates that the way vacancies and cations are arranged can vary with composition, which can have further implications for the material's electronic and optical properties. ias.ac.inrsc.org The structural changes due to non-stoichiometry are a critical factor in the material's tendency to drift from its intended composition at high temperatures. hanrimwon.comresearchgate.net
Advanced Synthesis Methodologies for Cala2s4 Powders
Wet Chemistry Routes for CaLa₂S₄ Precursor Development
Wet chemistry methods offer excellent control over the mixing of constituent elements at the atomic level, leading to more homogeneous and reactive precursors. This homogeneity is crucial for achieving a uniform CaLa₂S₄ phase during subsequent thermal treatments.
Ethanol-Based Single-Source Precursor Approaches for CaLa₂S₄
A facile, ethanol-based, single-source precursor route has been reported for the synthesis of CaLa₂S₄. researchgate.netrsc.org In this approach, a precursor material containing calcium, lanthanum, and sulfur is prepared in an ethanol (B145695) medium. For instance, a mixture of Et₂NCS₂Na, phen, LaCl₃, and CaCl₂ in ethanol containing thioglycolic acid as a capping agent can be used to form the precursor. researchgate.net This method allows for the intimate mixing of the metal cations, which is essential for the formation of a pure CaLa₂S₄ phase upon subsequent heat treatment. The resulting precursor can then be thermally decomposed to yield CaLa₂S₄ powder. researchgate.netrsc.org This technique has been shown to produce CaLa₂S₄ powders with a high specific surface area due to a combination of small particle size and the presence of mesopores. researchgate.netrsc.org
Coprecipitation Techniques for Mixed Carbonates/Oxides in CaLa₂S₄ Synthesis
Coprecipitation is another widely used wet chemistry technique for preparing CaLa₂S₄ precursors. This method involves the simultaneous precipitation of calcium and lanthanum salts from a solution, often as carbonates or hydroxides, which are then converted to mixed oxides upon calcination. researchgate.netdtic.mil For example, mixed carbonates can be precipitated from an aqueous solution of lanthanum nitrate (B79036) (La(NO₃)₃) and calcium nitrate (Ca(NO₃)₂) dtic.mil. These precursor powders, which can also include mixed oxides from methods like "evaporative decomposition of solutions," are then subjected to a sulfidization step to form CaLa₂S₄. researchgate.netresearchgate.net The key advantage of coprecipitation is the ability to achieve a highly homogeneous distribution of the metal cations, which facilitates the formation of the desired ternary sulfide (B99878) phase during the subsequent sulfidization process. researchgate.netresearchgate.net
High-Temperature Sulfidization Processes for CaLa₂S₄ Formation
High-temperature sulfidization is a critical step in converting the precursors, whether derived from wet chemistry or other routes, into the final CaLa₂S₄ compound. This process involves heating the precursor material in a sulfur-rich atmosphere.
Sulfidization with H₂S and CS₂ Atmospheres
Hydrogen sulfide (H₂S) and carbon disulfide (CS₂) are common sulfidizing agents used in the synthesis of CaLa₂S₄. The choice of sulfidizing agent and the reaction conditions, such as temperature and time, significantly impact the purity and properties of the final product. For instance, sulfidizing calcium and lanthanum alkoxides in a CS₂ gas for 8 hours followed by a pure H₂S atmosphere for another 8 hours at temperatures between 550–950°C has been shown to produce highly sinterable submicron CaLa₂S₄ powders. researchgate.net Another study demonstrated that the simultaneous sulfidization of metal alkoxides in a pure H₂S atmosphere at 400 to 750 °C yielded stoichiometric CaLa₂S₄ powders with particle sizes in the range of 0.9–1.4 μm. researchgate.net The sulfidization temperature plays a crucial role; for example, sulfidizing at 1050°C has been identified as optimal for eliminating oxygen content and reducing characteristic absorption bands of sulfite (B76179) and sulfate (B86663) in the resulting powder. researchgate.net
Thermal Decomposition Strategies for CaLa₂S₄
Thermal decomposition of a single-source precursor in an inert atmosphere, such as argon, presents an alternative to direct sulfidization with reactive gases. researchgate.netrsc.org In this method, a precursor synthesized via a wet chemical route, which already contains the necessary elements (Ca, La, and S), is heated to a high temperature. researchgate.netrsc.org For example, a precursor was successfully decomposed in flowing argon at 1000°C for 5 hours to form CaLa₂S₄. researchgate.net This approach can be advantageous as it may avoid the use of hazardous gases like H₂S and CS₂. The resulting CaLa₂S₄ powder's phase composition and morphology can be confirmed using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). researchgate.netrsc.org
Solid-State Reaction Synthesis of CaLa₂S₄
Solid-state reaction is a more traditional method for synthesizing ceramic materials, including CaLa₂S₄. This technique typically involves the high-temperature reaction of a mixture of solid reactants. While conceptually simple, achieving homogeneity and complete reaction can be challenging due to the slow diffusion rates in the solid state.
In the context of CaLa₂S₄, solid-state synthesis can involve the reaction of binary sulfides or the direct reaction of oxides with a sulfur source at elevated temperatures. A complete solid solution is known to exist between CaS and La₂S₃, allowing for the formation of CaLa₂S₄ with the cubic Th₃P₄ crystal structure. ucf.edu However, challenges such as thermal instability, governed by sulfur volatilization during sintering, and oxygen contamination are significant issues that need to be addressed in solid-state synthesis. ucf.edu The high temperatures required for solid-state reactions can also lead to particle sintering and a reduction in the reactivity of the powder.
Specialized Powder Preparation Techniques for CaLa2S4
The synthesis of high-quality Calcium Lanthanum Sulfide (CaLa2S4) powders is a critical precursor step for the fabrication of advanced infrared (IR) transparent ceramics. Specialized powder preparation techniques are employed to achieve the desired chemical and physical characteristics necessary for subsequent processing into dense, optically clear materials. These methods are designed to produce fine, homogeneous powders with controlled stoichiometry.
Spray Pyrolysis and Evaporative Decomposition of Solutions (EDS) for Fine-Grained CaLa2S4 Powders
Spray pyrolysis and a similar technique, Evaporative Decomposition of Solutions (EDS), are prominent methods for producing fine-grained CaLa2S4 precursor powders. dtic.milresearchgate.net These techniques involve a multi-step process that begins with the creation of a liquid precursor solution and culminates in a solid powder.
The general procedure for both spray pyrolysis and EDS in the context of CaLa2S4 synthesis can be outlined as follows:
Precursor Solution Preparation: The process starts with the preparation of an aqueous solution containing the metal precursors. Typically, this involves dissolving lanthanum nitrate (La(NO3)3) and calcium nitrate (Ca(NO3)2) in water. dtic.mil
Atomization: The prepared nitrate solution is then sprayed as fine droplets into a heated furnace. dtic.mil This atomization step is crucial for creating a large surface area for the subsequent reactions.
Pyrolysis/Decomposition: Inside the hot furnace, the solvent evaporates, and the metal nitrates decompose to form a mixed metal oxide precursor powder. dtic.milresearchgate.net This step is a form of pyrolysis, where the chemical composition is changed by heat.
Sulfurization: The resulting mixed oxide powder is then subjected to a high-temperature treatment in a controlled atmosphere containing a sulfurizing agent, most commonly flowing hydrogen sulfide (H2S). dtic.mil This final step converts the oxide precursor into the desired CaLa2S4 sulfide powder.
The EDS method, specifically, has been noted for its ability to produce a very fine sulfide powder. researchgate.net This technique is a key part of the synthesis route for creating various compositions within the CaLa2S4-La2S3 phase diagram. researchgate.net The evolution of these powder synthesis techniques has been instrumental in the continuous improvement of the quality of the final ceramic product. researchgate.net
Control of CaLa2S4 Powder Characteristics: Particle Size, Morphology, and Purity
The performance of CaLa2S4 as an infrared optical ceramic is highly dependent on the characteristics of the initial powder. Therefore, controlling the particle size, morphology, and purity during synthesis is of paramount importance. These factors directly influence the sinterability of the powder and the optical and mechanical properties of the final ceramic body.
The primary particle size of the synthesized powder plays a significant role in the densification process. Powders with a uniform, rounded shape and nanometric size can be produced, which are partially sintered and form larger porous structures. researchgate.net The specific surface area of the powder is another critical parameter, with one study showing a decrease from 6 to 1 m²/g after sulfurization. researchgate.net
The morphology of the powder particles, including their shape and internal structure, also affects the final ceramic's properties. For instance, as-combusted powders can consist of porous agglomerates made up of primary particles with varied shapes and sizes, including needles, plates, and rounded nanoparticles. researchgate.net After sulfurization, the morphology can be significantly altered to more uniform, rounded primary particles. researchgate.net
Purity is a critical factor, as impurities can lead to absorption bands in the transmission spectrum of the final ceramic, compromising its performance as an IR window. Synthesis procedures are designed to produce well-crystallized and pure CaLa2S4 phases, free from impurity absorption bands. researchgate.net The use of graphite (B72142) in sintering processes can sometimes lead to reduction issues, affecting the stoichiometry and purity of the final ceramic. researchgate.net
The table below summarizes the key characteristics of CaLa2S4 powders and the methods to control them during synthesis.
| Characteristic | Desired Attribute | Control Method(s) |
| Particle Size | Fine, nanometric to sub-micrometer | Spray Pyrolysis, Evaporative Decomposition of Solutions (EDS), control of combustion synthesis parameters |
| Morphology | Uniform, spherical/rounded particles | Control of sulfurization conditions, post-synthesis heat treatment |
| Purity | High phase purity, free from oxides and other contaminants | Controlled sulfurizing atmosphere (e.g., H2S), avoidance of graphite in sintering where possible |
Ceramic Processing and Densification Technologies for Cala2s4
Conventional Sintering of CaLa₂S₄ Ceramics
Conventional sintering is a foundational thermal treatment process used to impart strength and integrity to powdered ceramic compacts. mdpi.com However, for thermally sensitive materials like CaLa₂S₄, high temperatures and long sintering times can lead to detrimental effects such as grain growth and the formation of secondary phases, which can impede densification. mdpi.com One approach to mitigate these issues involves pressureless sintering in a controlled atmosphere, followed by hot pressing. For instance, dense and homogeneous CaLa₂S₄ ceramics have been produced by pressureless sintering at 1250°C for 12 hours in a hydrogen sulfide (B99878) (H₂S) atmosphere, followed by hot pressing at 1000°C for 6 hours. researchgate.net This two-step process helps to prevent sulfur loss and has resulted in ceramics with an optical transmission of 51% in the 12–14 μm range. researchgate.net
Pre-sintering in Controlled Atmospheres (H₂S/H₂) for CaLa₂S₄
To fabricate optically transparent and theoretically dense CaLa₂S₄ ceramics, meticulous control over the processing environment is necessary to prevent oxygen contamination. hanrimwon.comresearchgate.net A crucial step in achieving this is pre-sintering in a controlled atmosphere of hydrogen sulfide and hydrogen (H₂S/H₂). hanrimwon.comresearchgate.net This process is vital for removing any residual oxygen from the initial powders during sulfidization. hanrimwon.com Following this pre-sintering step, which aims to achieve a closed-pore microstructure, a final densification stage is often carried out. hanrimwon.com This careful, multi-stage approach, which includes sintering in flowing H₂S, is essential for producing high-quality CaLa₂S₄ ceramics suitable for IR window applications. hanrimwon.com
Hot Pressing (HP) Techniques for CaLa₂S₄ Densification
Hot Pressing (HP) is a widely utilized technique for the densification of CaLa₂S₄ powders. researchgate.netdtic.milresearchgate.net This method involves the simultaneous application of external pressure and high temperature to the powder compact, which is contained within a die. researchgate.netucf.edu The applied pressure enhances the driving force for densification, allowing for the use of lower sintering temperatures and shorter holding times compared to conventional sintering. mdpi.comresearchgate.net
In the fabrication of CaLa₂S₄ ceramics, HP has been shown to produce dense materials with submicrometer grain sizes and relative densities of approximately 99%. researchgate.netresearchgate.netresearchgate.net For example, sintering CaLa₂S₄ powders by HP at 1000°C for 6 hours under a pressure of 120 MPa has resulted in ceramics with an impressive optical transmission of 40%–45% in the 8–14 μm wavelength range. researchgate.netresearchgate.netresearchgate.net This demonstrates the effectiveness of HP in producing high-quality, transparent CaLa₂S₄ ceramics. However, it is important to note that the graphitic environment often used in HP can lead to reduction issues in the CaLa₂S₄ ceramics. researchgate.netresearchgate.netresearchgate.net
Hot Isostatic Pressing (HIP) for Enhanced CaLa₂S₄ Density
Hot Isostatic Pressing (HIP) is a manufacturing process that subjects a material to both elevated temperature and isostatic gas pressure in a high-pressure containment vessel. calnanocorp.comyoutube.com This technique is highly effective in reducing porosity and increasing the density of materials, including ceramics. calnanocorp.comresearchgate.netcalnanocorp.com The uniform application of pressure from all directions ensures uniform compaction and the elimination of internal voids. calnanocorp.com
For CaLa₂S₄ ceramics, HIP is often employed as a post-sintering step to achieve full densification and optical transparency. hanrimwon.comdtic.milresearchgate.net The process typically involves pre-sintering the ceramic to a state of closed porosity before subjecting it to HIP. dtic.mil This combined approach of sintering followed by HIP has been identified as a favored technique for fabricating high-quality CaLa₂S₄ ceramics. dtic.mil The HIP process effectively eliminates any remaining microscopic voids, leading to a near-theoretical density and significantly improved mechanical and optical properties. calnanocorp.comresearchgate.net For instance, processing techniques for CaLa₂S₄-La₂S₃ ceramics have successfully utilized pre-sintering in an H₂S/H₂ atmosphere followed by hot-isostatic pressing to achieve optically transparent, theoretically dense materials. researchgate.net
Field-Assisted Sintering Techniques (FAST) / Spark Plasma Sintering (SPS) of CaLa₂S₄
Field-Assisted Sintering Technology (FAST), also known as Spark Plasma Sintering (SPS), is an advanced sintering method that utilizes a pulsed direct current and uniaxial pressure to rapidly consolidate powders. wikipedia.orgcalnanocorp.com The direct passage of current through the graphite (B72142) die and, in conductive samples, the powder compact itself, leads to very high heating and cooling rates. wikipedia.org This rapid processing helps to achieve near-theoretical densities at lower sintering temperatures and in shorter times compared to conventional methods, which is particularly advantageous for preventing grain growth in nanomaterials. wikipedia.orgpsu.edu
For CaLa₂S₄, FAST/SPS has been investigated as a method to produce dense ceramics. researchgate.netresearchgate.net Studies have shown that CaLa₂S₄ ceramics with a relative density of about 99% and submicrometer grain sizes can be achieved using this technique. researchgate.netresearchgate.netresearchgate.net The densification mechanism in the 850°C-950°C temperature range is believed to be a combination of lattice or grain-boundary diffusion and grain-boundary sliding. researchgate.netresearchgate.net
| Sintering Technique | Typical Temperature (°C) | Pressure (MPa) | Dwell Time | Resulting Relative Density (%) | Key Advantages |
| Conventional Sintering (Pressureless) | 1250 | N/A | 12 hours | >99.8 (with subsequent HP) | Simple process |
| Hot Pressing (HP) | 800 - 1100 | 120 | 6 hours | ~99 | Good densification, high transmission |
| Hot Isostatic Pressing (HIP) | ~1150 | Varies | Varies | Near-theoretical | Eliminates residual porosity |
| Field-Assisted Sintering (FAST/SPS) | ~1000 | 12 - 80 | Minutes | ~99 | Rapid processing, retains nanostructure |
Comparative Studies of FAST/SPS with Traditional Methods for CaLa₂S₄
Comparative studies between FAST/SPS and traditional methods like Hot Pressing (HP) for the densification of CaLa₂S₄ have provided valuable insights into the efficacy of each technique. researchgate.net While both methods can produce ceramics with high relative densities (around 99%) and submicrometer grain sizes, there are notable differences in the outcomes. researchgate.netresearchgate.netresearchgate.net
Research indicates that HP may be more suitable for densifying CaLa₂S₄ ceramics without causing fragmentation, and it can achieve higher optical transmission compared to FAST/SPS under certain conditions. researchgate.netresearchgate.netresearchgate.net For instance, CaLa₂S₄ ceramics produced by HP at 1000°C for 6 hours under 120 MPa have shown a transmission of 40%–45%, which is a significant portion of the theoretical maximum. researchgate.netresearchgate.netresearchgate.net In contrast, while FAST/SPS is much faster, achieving densification in minutes, it may not always yield the same level of optical performance. researchgate.netwikipedia.org The choice between these techniques often involves a trade-off between processing speed and the final optical properties of the ceramic. researchgate.net
Influence of Sintering Atmosphere (e.g., Graphitic Environment) on CaLa₂S₄ Properties
The sintering atmosphere plays a critical role in determining the final properties of CaLa₂S₄ ceramics, particularly when using techniques that involve graphitic components, such as HP and FAST/SPS. researchgate.netresearchgate.netresearchgate.net The use of graphite dies and punches is common in these processes, creating a carbon-rich environment at high temperatures. wikipedia.org
A significant challenge associated with this graphitic atmosphere is the tendency for CaLa₂S₄ to undergo reduction. researchgate.netresearchgate.netresearchgate.net This reduction can lead to compositional changes and the formation of defects within the ceramic, which can negatively impact its optical and mechanical properties. The enrichment of the surface of sintered specimens with carbon is a known feature of SPS technology. mdpi.com Therefore, to mitigate these reduction issues, it is often necessary to perform the sintering process at lower temperatures. researchgate.net The control of the sintering atmosphere is thus a crucial parameter in the successful fabrication of high-quality CaLa₂S₄ ceramics.
Densification Mechanisms and Grain Growth Kinetics in CaLa₂S₄ Ceramics
The transformation of a loose CaLa₂S₄ powder into a dense ceramic body is a complex process driven by the reduction of surface energy at elevated temperatures. The primary goal of sintering is to eliminate porosity and create a strong, coherent microstructure. youtube.com This is achieved through various mass transport mechanisms that move material to the points of contact between particles, causing them to bond and the pores between them to shrink.
Research into the sintering of CaLa₂S₄, particularly using modern consolidation methods like Field-Assisted Sintering Technique (FAST) and Hot Pressing (HP), has provided significant insights into its densification behavior. researchgate.netresearchgate.net Studies have shown that the dominant densification mechanisms are highly dependent on the processing temperature. By analyzing densification curves and characterizing the resulting microstructures, researchers have been able to identify the specific transport phenomena at play during different stages of sintering. researchgate.netresearchgate.net
A key study on CaLa₂S₄ ceramics consolidated via the FAST method identified distinct temperature-dependent mechanisms, as summarized in the table below.
Table 1: Dominant Sintering Mechanisms in CaLa₂S₄ Ceramics at Different Temperatures
| Temperature Range (°C) | Dominant Mechanism(s) | Primary Process |
|---|---|---|
| 850 - 950 | Mixture of lattice diffusion, grain-boundary diffusion, and grain-boundary sliding | Densification |
This table is based on findings from studies on Field-Assisted Sintering Technique (FAST) of CaLa₂S₄. researchgate.netresearchgate.net
The densification of CaLa₂S₄ ceramics is primarily accomplished through mechanisms that transport matter from the bulk of the particles or their boundaries to the neck region forming between adjacent particles. youtube.com
Grain-Boundary Diffusion: A significantly faster diffusion path, this mechanism involves the transport of atoms along the interface between grains. youtube.com Material is moved from the grain boundary plane to the neck region, effectively pulling the grain centers closer together and eliminating porosity. youtube.com
Grain-Boundary Sliding: This is a non-diffusional mechanism where individual grains or clusters of grains slide past one another to achieve a more compact arrangement. This process is particularly effective in the intermediate stage of sintering when a significant amount of porosity still exists, allowing for the rearrangement of grains.
In the densification of CaLa₂S₄ ceramics, it has been determined that a combination of lattice diffusion, grain-boundary diffusion, and grain-boundary sliding controls the process in the temperature range of 850°C to 950°C. researchgate.netresearchgate.net As the temperature increases beyond 950°C, the primary mechanism transitions. In the 950°C to 1100°C range, grain growth becomes the more dominant phenomenon, and it is controlled mainly by grain-boundary diffusion. researchgate.netresearchgate.net
Microstructural Evolution during CaLa₂S₄ Ceramic Processing
The microstructure of a ceramic—defined by its grain size, grain size distribution, porosity, and the presence of any secondary phases—is a direct result of its processing history and dictates its final properties. youtube.com For optical materials like CaLa₂S₄, achieving a uniform, submicrometer grain structure with a relative density approaching 100% is paramount for transparency. researchgate.net
The evolution of the microstructure begins with the initial powder, where reproducibility can be a challenge, and continues through every stage of heating and consolidation. dtic.mil Different ceramic processing techniques have been employed to densify CaLa₂S₄, with Hot Pressing (HP) and Field-Assisted Sintering Technique (FAST), also known as Spark Plasma Sintering (SPS), being two of the most effective methods. researchgate.net Both techniques apply external pressure during heating to aid densification. researchgate.net
Comparative studies have shown that both HP and FAST can produce CaLa₂S₄ ceramics with high relative densities of approximately 99% and fine, submicrometer grain sizes. researchgate.net However, the choice of technique can influence the final quality. For instance, Hot Pressing has been reported to be more suitable for producing CaLa₂S₄ ceramics without fragmentation, leading to higher optical transmission in the 8–14 μm window. researchgate.net The process often involves careful control of the atmosphere, such as using H₂S, to prevent sulfur loss and decomposition at high temperatures. researchgate.net
Table 2: Comparison of Hot Pressing (HP) and Field-Assisted Sintering Technique (FAST) for CaLa₂S₄ Ceramic Processing
| Parameter | Hot Pressing (HP) | Field-Assisted Sintering (FAST) |
|---|---|---|
| Typical Temperature | 800°C - 1100°C | ~1000°C |
| Typical Pressure | 120 MPa | 12 - 80 MPa |
| Typical Dwell Time | 6 hours | < 10 minutes |
| Resulting Relative Density | ~99% | ~99% |
| Final Grain Size | Submicrometer | Submicrometer |
| Key Observations | Better suited to avoid fragmentation; can achieve higher optical transmission (40-45%). researchgate.net | Very rapid consolidation; hardness increases with temperature due to densification, then decreases as grain growth begins. researchgate.netresearchgate.net |
This table compiles representative data from comparative studies on CaLa₂S₄ densification. researchgate.netresearchgate.net
During processing, as the temperature and pressure are applied, the initial powder particles begin to bond, and pores start to shrink. As densification progresses, the grains begin to grow. youtube.com In FAST-sintered CaLa₂S₄, it was observed that the hardness of the ceramic first increases with rising sintering temperature due to the reduction in porosity. researchgate.net However, as the temperature continues to increase, promoting further grain growth, the hardness may then decrease. This subsequent decrease is attributed to a reduction in the density of dislocations that are often associated with grain boundaries. researchgate.net The careful balance of these competing phenomena—densification and grain growth—is the central challenge in processing high-quality CaLa₂S₄ ceramics.
Defect Chemistry and Non Stoichiometry in Cala2s4
Intrinsic Point Defects in CaLa₂S₄ (e.g., Vacancies on Sulfur, Lanthanum Sublattices)
Calcium Lanthanum Sulfide (B99878) crystallizes in the cubic Th₃P₄ structure. A notable feature of this structure is its ability to accommodate a complete solid solution between CaLa₂S₄ and γ-La₂S₃, which itself has a defect Th₃P₄ structure. hanrimwon.com This flexibility allows for various Ca:La ratios, which are compensated by the formation of cation vacancies on the lanthanum sublattice to maintain charge neutrality. ucf.edu For instance, in lanthanum-rich compositions (CaS:La₂S₃ with a ratio like 10:90), a significant concentration of lanthanum vacancies, potentially as high as 9.5 at%, can be present. ucf.edu These cation vacancies can play a significant role in the material's phase stability and the diffusion of different atomic species within the crystal lattice. ucf.edu
In addition to cation vacancies, sulfur vacancies (Vₛ) are another critical intrinsic point defect in CaLa₂S₄. researchgate.net The formation of sulfur vacancies can be influenced by processing conditions, particularly at high temperatures and low sulfur partial pressures, leading to sulfur loss from the lattice. ucf.edu Density Functional Theory (DFT) calculations have been employed to study the formation energies of these point defects. For example, studies on 50:50 CaLa₂S₄ have investigated both sulfur and lanthanum vacancies (vₗₐ), though these defects may not be energetically favorable in all charge states and under all manufacturing conditions. purdue.edu The presence of these vacancies, especially sulfur vacancies, can create disorder on the sulfur sublattice. researchgate.net
Impurity Incorporation and Its Effects on CaLa₂S₄ Structure and Properties
The incorporation of impurities, both intentional and unintentional, significantly impacts the structure and properties of CaLa₂S₄. These impurities can be introduced during the synthesis of precursor powders or during the high-temperature processing required for ceramic consolidation. purdue.edu
Oxygen is a prevalent and often detrimental impurity in CaLa₂S₄. hanrimwon.com The material is prone to oxidation, and even small amounts of oxygen can lead to the formation of secondary phases that degrade its optical performance through scattering and absorption. hanrimwon.comucf.edu Research has shown that oxygen can be incorporated into the CaLa₂S₄ lattice in different ways. It can exist as "dissolved" oxygen within the crystal structure, even at low levels, without necessarily causing a local phase transformation. ucf.edu This dissolved oxygen can be present up to concentrations of several atomic percent, for instance, up to 5.4 at% has been reported in some samples. ucf.edu
The presence of dissolved oxygen can be investigated using techniques like Raman spectroscopy, which can help differentiate between various types of oxygen bonding within the lattice. ucf.edu The interaction of this dissolved oxygen with the CaLa₂S₄ lattice is a key area of study for improving the material's transparency in the infrared spectrum.
When the concentration of oxygen exceeds the solubility limit or under specific processing conditions like high-temperature annealing, distinct impurity phases can form. The most common of these are lanthanum oxysulfides. ucf.edu For example, annealing a lanthanum-rich CaLa₂S₄ ceramic at 1100 °C in an inert atmosphere can lead to the formation of a surface layer of trigonal La₂O₂S and a sub-surface layer of tetragonal La₂₀OS₂₉. ucf.edu The formation of these oxysulfide phases is a result of the interplay between oxygen contamination and sulfur loss at high temperatures. ucf.edu
Besides oxysulfides, the presence of calcium sulfide (CaS) as a secondary phase can also be a processing challenge, particularly in the preparation of stoichiometric CaLa₂S₄. researchgate.net The formation of this hygroscopic phase is often mitigated by preparing materials on the lanthanum-rich side of the composition. hanrimwon.com The presence of other rare-earth elements can also influence the properties of the material, with some studies exploring the effects of co-doping on luminescence. researchgate.net Similarly, the introduction of alkali metals can alter the crystal structure and electronic properties of related materials. mdpi.comsciopen.com
Defect-Mediated Transport Phenomena in CaLa₂S₄ (e.g., Diffusion of Oxygen, Sulfur, Calcium)
The presence of defects, such as vacancies, facilitates the movement of atoms within the CaLa₂S₄ lattice, a process known as diffusion. This is particularly evident during high-temperature treatments. Studies on the annealing of lanthanum-rich CaLa₂S₄ at 1100 °C have provided insights into the diffusion of key elements. ucf.edu
During such annealing, residual dissolved oxygen has been observed to diffuse outwards from the bulk towards the surface. ucf.edu Concurrently, sulfur is lost to the ambient atmosphere, indicating its outward diffusion. ucf.edu In contrast, calcium has been found to diffuse inwards, away from the surface and into the bulk of the material. ucf.edu This inward diffusion of calcium leads to a depletion of calcium in the near-surface regions. The mobility of lanthanum ions is also a critical factor in the phase decomposition process, with some models assuming that lanthanum ions are more mobile than calcium ions under these conditions. ucf.edu
These diffusion processes are interconnected and drive the phase transformations observed at high temperatures, leading to the formation of layered structures with varying compositions. The densification of CaLa₂S₄ ceramics, particularly in the temperature range of 850°C to 950°C, is controlled by a combination of lattice or grain-boundary diffusion and grain-boundary sliding. researchgate.net Above this range, up to 1100°C, grain growth is primarily governed by grain-boundary diffusion. researchgate.net
High-Temperature Annealing Effects on CaLa₂S₄ Defect Structures and Stoichiometry
High-temperature annealing is a critical processing step that can significantly alter the defect structure and stoichiometry of CaLa₂S₄. The changes induced by annealing are highly dependent on the temperature, atmosphere, and initial composition of the material.
A major consequence of high-temperature annealing of CaLa₂S₄ is the volatilization of sulfur. ucf.edu This sulfur loss is a well-known issue in the processing of sulfide ceramics and leads to non-stoichiometry. ucf.edu The evaporation of sulfur from the surface creates anion vacancies. ucf.edu
This loss of sulfur, coupled with the presence of oxygen impurities, drives a phase decomposition process near the surface of the ceramic. ucf.edu In a lanthanum-rich CaLa₂S₄ sample annealed at 1100 °C in a dry nitrogen atmosphere, this decomposition results in the formation of distinct zones with different compositions and crystal structures. ucf.edu The near-surface region becomes depleted in calcium and sulfur but enriched in oxygen, leading to the formation of a porous layer of La₂O₂S. ucf.edu Beneath this, a calcium-free sub-surface layer of La₂₀OS₂₉ forms. ucf.edu The bulk of the material, further from the surface, retains the original CaLa₂S₄ structure but may exhibit a slight increase in calcium concentration due to inward diffusion. ucf.edu
The following table summarizes the quantitative elemental composition of these zones as determined by Energy-Dispersive X-ray Spectroscopy (EDS) analysis of a thermally annealed lanthanum-rich CaLa₂S₄ sample.
| Element | Control (at%) | Zone 1 (Bulk) (at%) | Zone 2 (Sub-surface) (at%) | Zone 3 (Near-surface) (at%) |
|---|---|---|---|---|
| Ca | 2.0 ± 0.2 | 2.4 ± 0.2 | 0.0 | 0.0 |
| O | 5.4 ± 0.5 | 3.8 ± 0.3 | 7.2 ± 0.6 | 38.5 ± 3.2 |
| S | 52.6 ± 4.5 | 53.0 ± 4.5 | 49.7 ± 4.2 | 20.3 ± 1.7 |
| La | 40.1 ± 3.4 | 40.8 ± 3.5 | 43.1 ± 3.7 | 41.2 ± 3.4 |
Data sourced from a study on high-temperature annealing of lanthanum-rich CaS:La₂S₃ (10:90 at%) at 1100 °C. ucf.edu
This sequential formation of layered phases highlights the complex interplay between defect creation, elemental diffusion, and phase equilibria that governs the high-temperature behavior of CaLa₂S₄.
Formation of Layered Oxysulfide Phases (e.g., La2O2S) in CaLa2S4
Calcium Lanthanum Sulfide (CaLa2S4) is susceptible to oxidation, a process that can lead to the formation of secondary phases and degrade the material's desired properties. ucf.eduhanrimwon.com High-temperature annealing, even in what is intended to be an inert atmosphere, can trigger significant changes in the stoichiometry and structure of the ceramic due to the presence of residual contaminants like oxygen. ucf.edu
Research on lanthanum-rich CaLa2S4 (CaS:La2S3 of 10:90) annealed at 1100°C has shown that residual 'dissolved' oxygen, present at levels up to 5.4 at%, diffuses outwards towards the surface. ucf.edu This diffusion is coupled with the volatilization of sulfur from the ceramic into the ambient environment and an inward diffusion of calcium. ucf.edu These elemental movements result in the formation of distinct layers near the surface of the material. A sub-micrometer thick surface layer of Lanthanum Oxysulfide (La2O2S) forms, along with a subsurface layer identified as La20OS29 in calcium-depleted zones. ucf.edu
The transformation from the subsurface oxysulfide to the surface layer is described by the following reaction:
La20OS29 + 9.5 O2 → 10La2O2S + 19S ucf.edu
This conversion involves a substantial volume change, with one mole of La20OS29 (748.6 cm³/mol) transforming into ten moles of La2O2S (totaling 600 cm³/mol), resulting in a volume loss of approximately 19.8%. ucf.edu This reduction in volume is accommodated by the formation of sub-micron scale porosity within the La2O2S surface layer to maintain surface coverage. ucf.edu
| Phenomenon | Description | Resulting Phases | Reference |
|---|---|---|---|
| Elemental Diffusion | During high-temperature annealing (~1100°C), residual oxygen diffuses out, sulfur is lost to the ambient, and calcium diffuses inwards. | - | ucf.edu |
| Layer Formation | Diffusion processes lead to the formation of distinct layers with different compositions at the material's surface. | Surface: La2O2S Subsurface: La20OS29 | ucf.edu |
| Phase Conversion | The subsurface La20OS29 phase converts to the more stable La2O2S phase through further oxidation and sulfur loss. | La2O2S | ucf.edu |
| Volume Change | The conversion of La20OS29 to La2O2S results in a significant volume loss of nearly 20%. | Porosity in the La2O2S layer | ucf.edu |
Role of Defect Chemistry in CaLa2S4 Phase Stability
The phase stability of CaLa2S4 is intrinsically linked to its defect chemistry and non-stoichiometry. ucf.eduhanrimwon.com The material does not exist solely as the stoichiometric CaLa2S4 compound but rather as part of a continuous solid solution with γ-La2S3, which possesses a defect Th3P4 structure. hanrimwon.com This allows for a wide range of Ca:La ratios, with the charge balance being maintained through the creation of cation vacancies. ucf.edu In practice, materials are often intentionally prepared on the lanthanum-rich side of the composition, such as a 90:10 mole ratio of La2S3 to CaS, to avoid the precipitation of a hygroscopic CaS secondary phase, which is a common processing issue. hanrimwon.comdtic.mil
The primary challenges to the thermal stability of CaLa2S4 are sulfur volatilization and oxygen contamination. ucf.edu These phenomena are governed by the formation and interaction of point defects. Density Functional Theory (DFT) simulations have been used to characterize various point defects, including:
Sulfur vacancies (vS)
Oxygen substituting for sulfur (OS)
Oxygen impurities on vacant lanthanum sublattice sites (OLa) researchgate.netaip.org
These studies indicate that for most defect configurations, a neutral charge state is the most energetically favorable, with the notable exception of sulfur vacancies. researchgate.netaip.org The presence of these defects, particularly oxygen impurities and sulfur vacancies, directly compromises the material's phase stability. ucf.edu Residual oxygen acts as a precursor for the internal oxidation that leads to the oxysulfide phases, while the high-temperature loss of sulfur creates vacancies that facilitate further compositional and structural changes. ucf.edu
| Defect Type | Description | Impact on Phase Stability | Reference |
|---|---|---|---|
| Cation Vacancies | Result from the solid solution between CaLa2S4 and γ-La2S3, compensating for non-stoichiometric Ca:La ratios. | Allows for lanthanum-rich compositions that avoid CaS precipitation. | ucf.eduhanrimwon.com |
| Sulfur Vacancies (vS) | Formation is driven by sulfur volatilization at high temperatures. | Contributes to non-stoichiometry and facilitates further degradation. | ucf.eduresearchgate.netaip.org |
| Oxygen on Sulfur Site (OS) | An impurity defect where oxygen substitutes for sulfur in the lattice. | Acts as a nucleation point for the formation of oxysulfide phases. | ucf.eduresearchgate.netaip.org |
Advanced Characterization of Defect Structures in CaLa2S4 (e.g., S/TEM, ESR)
A variety of advanced analytical techniques are employed to understand the complex defect structures in CaLa2S4 ceramics. These methods provide critical insights into the relationships between the material's structure, phase, and composition at the micro and nano-scale.
Scanning/Transmission Electron Microscopy (S/TEM): This is a powerful tool for visualizing the physical structure and determining the elemental composition of defect regions. ucf.edu Cross-sectional S/TEM has been instrumental in identifying the layered oxysulfide structures that form on CaLa2S4 after thermal annealing. ucf.edu By analyzing different zones from the bulk material to the surface, researchers can map the changes in elemental composition. For instance, S/TEM analysis has shown oxygen content increasing from ~1.0 at% in the bulk to 15.0 at% near the surface in annealed samples, while sulfur content simultaneously decreases. ucf.edu
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is highly sensitive to paramagnetic species, making it ideal for identifying and characterizing point defects that have unpaired electrons. researchgate.net ESR has been successfully used to study point defects and trace impurities within CaLa2S4 ceramics. researchgate.net This method can help determine not only the nature of a specific defect but also its location within the crystal lattice, distinguishing between defects in the primary CaLa2S4 phase and those segregated in secondary phases. researchgate.net
| Technique | Abbreviation | Information Provided on CaLa2S4 Defects | Reference |
|---|---|---|---|
| Scanning/Transmission Electron Microscopy | S/TEM | Establishes structure-phase-composition relationships; visualizes layered structures (e.g., La2O2S); maps elemental profiles (O, S, Ca, La) across defect regions. | ucf.edu |
| Electron Spin Resonance Spectroscopy | ESR / EPR | Identifies and characterizes paramagnetic point defects and impurities; determines the location of defects within primary or secondary phases. | researchgate.net |
Unveiling the Electronic Landscape of Calcium Lanthanum Sulfide (CaLa2S4)
A deep dive into the electronic structure and band theory of the ternary sulfide, Calcium Lanthanum Sulfide (CaLa2S4), reveals its potential for advanced technological applications. Through sophisticated computational methods, researchers have elucidated the intricate details of its electronic properties, from the fundamental band gap to the influence of doping on its behavior.
Advanced Spectroscopic and Microscopic Characterization of Cala2s4 Materials
X-ray Diffraction (XRD) for Phase Composition and Structural Analysis of CaLa₂S₄
X-ray diffraction (XRD) is a fundamental technique for determining the phase composition and crystal structure of CaLa₂S₄. rsc.orgresearchgate.netrsc.org This method has been instrumental in confirming the successful synthesis of CaLa₂S₄, often revealing a cubic Th₃P₄ crystal structure. rsc.orgucf.edu Studies have shown that CaLa₂S₄ can exist as a solid solution between CaS and La₂S₃, and XRD is used to verify the desired phase formation and to identify any secondary phases or impurities that may arise during synthesis. ucf.eduaip.org
For instance, research on CaLa₂S₄ powders synthesized via a wet chemistry route followed by thermal decomposition utilized XRD to confirm the formation of the CaLa₂S₄ phase. rsc.orgrsc.org Similarly, in the fabrication of transparent CaLa₂S₄ ceramics, XRD analysis is essential to ensure the material is well-crystallized and free from unwanted phases that could degrade its optical properties. researchgate.net The lattice parameter of the cubic structure can also be precisely determined from XRD data, which can be influenced by the Ca/La stoichiometric ratio. aip.org
Table 1: Representative XRD Data for CaLa₂S₄
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | rsc.orgucf.edu |
| Space Group | I-43d | purdue.edu |
Note: The lattice constant can vary depending on the specific stoichiometry and synthesis conditions.
Electron Microscopy Techniques for Morphology and Microstructure of CaLa₂S₄
Electron microscopy provides high-resolution imaging to investigate the morphology and microstructure of CaLa₂S₄ powders and ceramics.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of CaLa₂S₄
Scanning Electron Microscopy (SEM) is widely used to observe the surface morphology, particle size, and shape of CaLa₂S₄ powders. rsc.orgresearchgate.netrsc.org SEM micrographs have revealed that as-synthesized powders can consist of porous agglomerates of primary particles. researchgate.net The morphology can be significantly influenced by the synthesis method and subsequent treatments like sulfurization. researchgate.net For instance, after sulfurization, powders have been observed to consist of partially sintered, uniform, rounded, nanometric-sized primary particles forming larger porous structures. researchgate.net
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the examination of the internal structure and crystallite size of CaLa₂S₄ nanoparticles. rsc.orgresearchgate.netrsc.org TEM analysis has been crucial in confirming the nanocrystalline nature of CaLa₂S₄ synthesized through various routes. rsc.orgrsc.org Recent advancements in TEM even allow for the real-time observation of nanoscale dynamics, which could be applied to study the sintering and growth of CaLa₂S₄ nanoparticles. nih.govnih.gov
Table 2: Morphological Characteristics of CaLa₂S₄ Powders from Electron Microscopy
| Characteristic | Observation | Technique | Reference |
|---|---|---|---|
| As-combusted powder | Porous agglomerates of various shapes and sizes (needles, plates, rounded particles) | SEM | researchgate.net |
| After sulfurization | Partially sintered, uniform, rounded nanometric-sized primary particles | SEM | researchgate.net |
Scanning/Transmission Electron Microscopy (S/TEM) with Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Analysis of CaLa₂S₄
Combining Scanning/Transmission Electron Microscopy (S/TEM) with Energy Dispersive X-ray Spectroscopy (EDS) allows for the elemental analysis and mapping of CaLa₂S₄. ucf.edu This is particularly important for verifying the stoichiometry and identifying the distribution of elements within the material. EDS analysis has been used to confirm the presence of Calcium (Ca), Lanthanum (La), and Sulfur (S) in the desired ratios. dtic.mil
Furthermore, S/TEM-EDS is a powerful tool for investigating the effects of annealing and the diffusion of elements. In a study on annealed lanthanum-rich CLS, S/TEM-EDS revealed the outward diffusion of residual oxygen, the loss of sulfur, and the inward diffusion of calcium. ucf.edu This led to the formation of distinct surface and sub-surface layers with different elemental compositions, such as La₂O₂S and La₂OOS₂. ucf.edu
Vibrational Spectroscopy of CaLa₂S₄ (e.g., FTIR, Raman)
Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential for probing the vibrational properties of CaLa₂S₄, which are related to its crystal structure and bonding.
Phonon Density of States (DOS) and Vibrational Modes in CaLa₂S₄
The vibrational properties of CaLa₂S₄ can be understood through its phonon density of states (DOS), which describes the distribution of vibrational modes. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the phonon DOS of CaLa₂S₄. aip.org These calculations help in understanding the contribution of different atoms to the vibrational spectrum.
Raman spectroscopy is an experimental technique used to observe the vibrational modes of a material. mdpi.com For CaLa₂S₄, Raman spectra can be used to identify characteristic phonon modes. One particularly interesting mode is the A₁ mode, which is attributed solely to the vibrations of the sulfur sublattice. purdue.edu The position of this peak can be sensitive to changes in the material, such as the presence of oxygen impurities. purdue.edu
Identification of Impurity Vibrational Modes (e.g., SO₃ complex) in CaLa₂S₄
FTIR and Raman spectroscopy are highly sensitive to the presence of impurities and can be used to identify their vibrational modes. researchgate.netcalabs.us Oxygen is a common contaminant in CaLa₂S₄, and its presence can lead to the formation of oxysulfide phases or complexes like SO₃²⁻. While direct observation of an SO₃ complex is not explicitly detailed in the provided context, the formation of lanthanum oxysulfides (La₂O₂S) has been confirmed through other techniques after annealing, which implies changes in the local bonding environment that could be detectable by vibrational spectroscopy. ucf.edu The ability of Raman spectroscopy to differentiate between different types of oxygen present in the CaLa₂S₄ lattice makes it a valuable tool for quality control during synthesis. ucf.edu
Surface Area and Pore Size Analysis of CaLa₂S₄ Powders (BET, BJH)
The specific surface area and porosity of CaLa₂S₄ powders significantly influence their sintering behavior and the properties of the final ceramic product. The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of a material, while the Barrett-Joyner-Halenda (BJH) analysis provides information about the pore size distribution. lucideon.comresearchgate.netgithub.iompg.de
The BET analysis involves the adsorption of an inert gas, typically nitrogen, onto the surface of the powder at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, the specific surface area can be calculated. lucideon.com The synthesis method has a profound impact on the surface area of CaLa₂S₄ powders. For instance, CaLa₂S₄ powders prepared by a combustion synthesis method exhibit a significant change in their surface area after the sulfurization process. As-combusted powders, which consist of porous agglomerates of primary particles of various shapes and sizes, show a specific surface area (SSA) of 6 m²/g. researchgate.net After sulfurization, the powder morphology changes to partially sintered uniform rounded nanometric particles, leading to a decrease in the SSA to 1 m²/g. researchgate.net
In another approach, CaLa₂S₄ synthesized via a wet chemistry method followed by thermal decomposition was found to have a high specific surface area. This was attributed to the combined effect of small particle size and the presence of mesopores (pores with diameters between 2 and 50 nm).
Table 1: Specific Surface Area of CaLa₂S₄ Powders Synthesized by Combustion Method
| Synthesis Stage | Specific Surface Area (m²/g) |
| As-combusted | 6 researchgate.net |
| After sulfurization | 1 researchgate.net |
Diffuse Reflectance Spectroscopy (DRS) for Band Gap Measurement of CaLa₂S₄
Diffuse Reflectance Spectroscopy (DRS) is a powerful non-destructive technique used to determine the optical band gap of semiconductor materials in powder form. researchgate.netshimadzu.comnih.govyoutube.com The technique involves illuminating the powdered sample and measuring the diffusely reflected light over a range of wavelengths. The collected reflectance data can be transformed using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient of the material. researchgate.netshimadzu.com
The optical band gap (E_g) can then be determined by plotting a modified form of the Kubelka-Munk function against the photon energy (hν) in what is known as a Tauc plot. researchgate.netshimadzu.comnih.govyoutube.comresearchgate.net The relationship is given by the Tauc equation:
(αhν)ⁿ = A(hν - E_g)
where α is the absorption coefficient, h is Planck's constant, ν is the frequency of the incident photon, A is a proportionality constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). By extrapolating the linear portion of the Tauc plot to the energy axis, the band gap of the material can be estimated. shimadzu.comnih.govyoutube.com
While CaLa₂S₄ is known to be an insulator, theoretical calculations based on density functional theory (DFT) have been performed to determine its electronic band structure. researchgate.net These calculations predict a band gap of 2.80 eV for CaLa₂S₄. researchgate.net This theoretical value is reported to be in good agreement with experimental data, suggesting that CaLa₂S₄ has a wide band gap. researchgate.net This property is consistent with its transparency in the infrared region, which makes it a suitable material for IR window applications. However, specific experimental DRS spectra and their corresponding Tauc plots for CaLa₂S₄ are not detailed in the provided search results.
Functional Properties and Potential Applications of Cala2s4: a Research Perspective
Research on CaLa2S4 as an Infrared (IR) Optical Ceramic
Calcium lanthanum sulfide (B99878) (CaLa2S4) has garnered significant attention as a promising material for infrared (IR) optical ceramics, particularly for applications requiring high performance in harsh environments. anr.frsciencesconf.org Its properties make it a compelling alternative to traditionally used materials like zinc sulfide (ZnS). sciencesconf.orgpurdue.edu
Development of CaLa2S4 for Mid-Infrared (8-14 µm) Transmission
A key advantage of CaLa2S4 is its broad transmission window in the mid-infrared spectrum, extending from 8 to 14 µm. anr.frsciencesconf.orgpurdue.edu This surpasses the 8-12 µm range of ZnS, making CaLa2S4 suitable for a wider array of IR applications, including thermal imaging and systems utilizing uncooled detectors that operate beyond 12 µm. anr.frsciencesconf.org Research has focused on developing transparent CaLa2S4 ceramics that can transmit light from the visible/near-IR to the far-IR. anr.fr The superior transmission in the long-wave infrared (LWIR) band significantly enhances the performance of IR optical systems and can lead to cost reductions by enabling the use of less expensive uncooled detectors. anr.frsciencesconf.org
Furthermore, CaLa2S4 exhibits superior mechanical properties compared to ZnS, including a higher hardness (approximately double that of ZnS) and greater resistance to erosion from environmental factors like sand and rain. anr.frpurdue.edu This makes it an ideal candidate for protective windows on multispectral optronic equipment used in demanding military and aerospace applications, such as missile domes. anr.frsciencesconf.orgpurdue.edu The development of CaLa2S4 ceramics through powder metallurgy processes offers a scalable and potentially more cost-effective manufacturing route compared to the chemical vapor deposition (CVD) techniques used for ZnS. anr.fr
| Property | CaLa2S4 | ZnS |
| Transmission Range (µm) | 0.5 - 14 sciencesconf.org | 0.4 - 12 sciencesconf.org |
| Mid-IR Transmission (µm) | 8 - 14 anr.frpurdue.edu | 8 - 10 purdue.edu |
| Knoop Hardness ( kg/mm ²) | ~570 researchgate.net | 150 - 250 sciencesconf.orgresearchgate.net |
| Melting Temperature (°C) | 1810 sciencesconf.org | 1020 (phase transition) sciencesconf.orgresearchgate.net |
Factors Influencing Optical Quality and Transmission Loss in CaLa2S4 (e.g., Pores, Impurities, Defects)
The optical quality and transmission efficiency of CaLa2S4 ceramics are significantly impacted by several factors, including porosity, impurities, and crystalline defects. ecers2023.org Achieving high transparency requires the minimization of light scattering, which can be caused by residual pores from the sintering process, the presence of secondary phases, and impurities. ecers2023.org
A major challenge in the fabrication of high-quality CaLa2S4 ceramics is the prevention of oxygen contamination. researchgate.netibm.com Oxygen can be introduced through precursor materials or the processing atmosphere, leading to the formation of oxysulfide phases that are detrimental to infrared transmission. researchgate.netucf.edu For instance, the presence of a sulfate (B86663) absorption band around 9.2 µm and a sulfite (B76179) band at 11 µm indicates oxygen residue. researchgate.net Extreme care must be taken during synthesis and sintering to maintain an oxygen-free environment, often requiring the use of atmospheres like hydrogen sulfide (H2S). researchgate.net
Point defects and deviations from the ideal stoichiometry can also degrade optical properties. purdue.edu The synthesis of CaLa2S4 is complex, often involving high temperatures to achieve the desired cubic phase, which can lead to compositional changes. purdue.edu For example, a graphitic sintering atmosphere can cause a reduction of the material, leading to sulfur deficiency and a loss of transmission due to free carrier absorption. researchgate.net The presence of even small amounts of impurities, such as manganese (Mn2+), can be detected and indicate the presence of unreacted precursors like calcium sulfide (CaS). researchgate.net Therefore, precise control over the synthesis and processing conditions is crucial for producing optically transparent CaLa2S4 ceramics with theoretical density and minimal transmission loss. researchgate.netresearchgate.net
Investigations into Luminescence and Phosphor Applications of CaLa2S4
Beyond its use in infrared optics, calcium lanthanum sulfide has also been investigated for its luminescent properties and potential applications as a phosphor material. These studies often focus on the material's behavior at the nanoscale and its response to photoexcitation.
Near-Band-Edge Photoluminescence of CaLa2S4
Research has shown that CaLa2S4 exhibits near-band-edge photoluminescence. researchgate.net This phenomenon occurs when electrons excited by photons to the conduction band recombine with holes in the valence band, emitting light with energy close to the material's band gap. The observation of near-band-edge photoluminescence is indicative of a material with good crystalline quality and a low density of non-radiative recombination centers. The specific characteristics of this luminescence, such as its peak energy and intensity, can provide insights into the electronic structure and defect chemistry of the CaLa2S4.
Quantum Size Confinement Effects in CaLa2S4 Nanopowders
When the size of CaLa2S4 is reduced to the nanometer scale, quantum size confinement effects become apparent. researchgate.net This quantum mechanical phenomenon occurs when the dimensions of a material are comparable to the de Broglie wavelength of its charge carriers (electrons and holes). youtube.com In this regime, the continuous energy bands of the bulk material are replaced by discrete energy levels. youtube.com
A key consequence of quantum confinement is that the band gap of the material becomes size-dependent, typically increasing as the particle size decreases. youtube.comyoutube.com This size-tunable band gap directly influences the optical properties of the nanopowders. For CaLa2S4 nanopowders, this effect has been observed through shifts in their optical absorption and photoluminescence spectra to higher energies (a "blue shift") as the particle size is reduced. researchgate.netrsc.org This tunability of optical properties by controlling the nanoparticle size opens up possibilities for applications in areas such as quantum dot-based displays and bio-imaging, where specific emission colors are desired. youtube.com
Photocatalytic Research with CaLa2S4
The unique electronic and optical properties of calcium lanthanum sulfide have also led to investigations into its potential for photocatalytic applications. Photocatalysis is a process where a semiconductor material, upon absorbing light, generates electron-hole pairs that can drive chemical reactions.
While specific detailed studies on the photocatalytic activity of CaLa2S4 are emerging, the general principles of sulfide-based photocatalysts provide a framework for its potential. The suitability of a semiconductor for photocatalysis is largely determined by its band gap energy and the positions of its conduction and valence bands. These factors dictate the material's ability to absorb light (particularly visible light) and the redox potential of the photogenerated charge carriers.
Research into other sulfide materials has shown their promise in applications such as hydrogen production from water splitting and the degradation of organic pollutants. The ability of materials like CaLa2S4 to be synthesized as nanopowders with high surface area is also advantageous for photocatalysis, as it increases the number of active sites available for chemical reactions. researchgate.net Further research is needed to fully characterize the photocatalytic efficiency of CaLa2S4, including its stability against photocorrosion, a common challenge for sulfide-based photocatalysts.
Water Splitting and Hydrogen Production using CaLa₂S₄
Calcium Lanthanum Sulfide has been identified as a promising material for photocatalytic water splitting to produce hydrogen. nanorh.comdntb.gov.ua This application leverages the compound's ability to absorb light and generate charge carriers that can drive the chemical reaction of splitting water into hydrogen and oxygen. nanorh.com
First-principles calculations based on Density Functional Theory (DFT) have been employed to study the electronic and photocatalytic properties of CaLa₂S₄. dntb.gov.uaacs.org These theoretical studies suggest that CaLa₂S₄ possesses a suitable band structure for photocatalytic water splitting, particularly under the infrared light spectrum. dntb.gov.ua The calculated band gaps for CaLa₂S₄ are around 2.80 eV, indicating its potential to be activated by visible light. researchgate.net
| Property/Method | Finding | Reference |
|---|---|---|
| Theoretical Band Gap (DFT) | ~2.80 eV | researchgate.net |
| Photocatalytic Potential | Promising for water splitting under infrared and visible light | nanorh.comdntb.gov.ua |
| Composite System Example | WS₂/CaLa₂S₄ shows potential for enhanced H₂ production | researchgate.net |
| Synthesis Method | Wet chemistry followed by thermal decomposition | bnl.govceramics.org |
Environmental Remediation using CaLa₂S₄
The photocatalytic properties of Calcium Lanthanum Sulfide also extend to its potential use in environmental remediation. nanorh.com This involves using the material to degrade organic pollutants present in water and air. nanorh.comresearchgate.net When exposed to light, CaLa₂S₄ can generate reactive oxygen species that break down harmful organic molecules into less toxic substances. nanorh.comacs.org
Studies have explored creating heterojunctions, such as combining CaLa₂S₄ with other semiconductors like ZnIn₂S₄, to improve photocatalytic performance. researchgate.net Such S-scheme heterojunctions are designed to enhance the separation of photo-induced electrons and holes, thereby boosting the efficiency of pollutant degradation. researchgate.net The optimized CdLa₂S₄/ZnIn₂S₄ composite, for example, demonstrated significantly improved degradation efficiency for pollutants like sulfamethoxazole (B1682508) (SMZ) and 2,4-dichlorophenol (B122985) (2,4-DCP). researchgate.net Research also focuses on synthesizing various hollow structures of ternary sulfides, including those based on the CaLa₂S₄ framework, to maximize surface area and light absorption for enhanced degradation of pollutants. acs.org
CaLa₂S₄ in Optoelectronic Devices Research (e.g., LEDs, Photodetectors)
The unique optical and electronic properties of CaLa₂S₄ make it a subject of research for applications in optoelectronic devices. nanorh.com These include components like light-emitting diodes (LEDs) and photodetectors that require efficient light emission and detection. nanorh.comneyco.fr
CaLa₂S₄ is particularly studied for its favorable transparency in the infrared (IR) region of the electromagnetic spectrum. ceramics.orgceramics.org This makes it a candidate material for IR optical ceramics and windows. ceramics.orgceramics.org Research efforts have focused on fabricating dense and transparent CaLa₂S₄ ceramics using techniques like hot pressing and field-assisted sintering (FAST). researchgate.netceramics.org Studies have investigated the effects of processing parameters on the microstructure and optical properties of the resulting ceramics. ceramics.orgceramics.org Furthermore, composites of CaLa₂S₄ with other materials like Zinc Sulfide (ZnS) are being explored to create advanced IR optical materials. ceramics.orgscience.govrsc.org
Research on CaLa₂S₄ as Scintillator Materials
Calcium Lanthanum Sulfide has been investigated for its potential application as a scintillator material. nanorh.comscispace.com Scintillators are materials that exhibit luminescence when excited by high-energy radiation, such as X-rays or gamma rays. nanorh.com This property makes them crucial components in radiation detection and imaging systems for medical, security, and environmental monitoring purposes. nanorh.com
The research in this area involves doping CaLa₂S₄ with activator ions, such as Cerium (Ce³⁺), to enhance its scintillation properties. justia.com The host material, CaLa₂S₄, has a low phonon energy, which is a promising characteristic for reducing non-radiative quenching and improving the efficiency of light emission from the dopant ions. spie.org Theoretical models, such as the Valence Band and Conduction Band Energy (VRBE) scheme, have been constructed for CaLa₂S₄ to predict the energy levels of various dopants and assess their potential as scintillators. tudelft.nl
| Property | Significance | Reference |
|---|---|---|
| Function | Converts high-energy radiation into visible light | nanorh.com |
| Common Dopant | Cerium (Ce³⁺) | justia.com |
| Host Phonon Energy | Low (285 cm⁻¹) | spie.org |
| Application Areas | Radiation detection, medical imaging, security screening | nanorh.com |
Potential of CaLa₂S₄ in Solar Energy Conversion Research
The optoelectronic properties of Calcium Lanthanum Sulfide also position it as a material of interest for solar energy conversion applications, such as in the development of solar cells. nanorh.com The ability of the material to absorb light and generate charge carriers is fundamental to its potential use in photovoltaic devices. nanorh.comceramics.org
Theoretical calculations have suggested that CaLa₂S₄ is a potential material for solar conversion applications. researchgate.net Research has focused on synthesizing CaLa₂S₄ powders through various cost-effective routes and fabricating them into dense ceramics to evaluate their properties for solar applications. researchgate.netceramics.org The goal is to enhance light absorption and improve the efficiency of converting solar energy into electrical energy. nanorh.com While still in the research phase, the intrinsic properties of CaLa₂S₄ make it a candidate for further investigation in the field of solar energy. nanorh.comresearchgate.net
Theoretical Modeling and Computational Studies on Cala2s4
First-Principles Calculations for Structural and Electronic Properties of CaLa2S4
First-principles calculations, which are based on the principles of quantum mechanics, allow for the prediction of material properties directly from fundamental physical constants, without empirical parameters. eprints-hosting.org Density Functional Theory (DFT) is the most common framework for these calculations in solid-state physics. researchgate.net
Structural Properties The crystal structure of CaLa2S4 is a critical determinant of its properties. It crystallizes in the cubic thorium phosphide (B1233454) (Th₃P₄) structure, belonging to the I-43d space group. purdue.edu This structure is a binary solid solution composed of γ-La₂S₃ and CaS. purdue.edu For computational studies, the material is often modeled using supercells, which are multiples of the basic unit cell, to accurately represent different stoichiometries and to study defects. purdue.edu For instance, structures are generated to represent specific compositions, such as a 50:50 or 90:10 ratio of La₂S₃ to CaS, to understand how properties vary with composition. purdue.edu
Calculations are typically performed using plane-wave basis sets and pseudopotentials to describe the interaction between valence electrons and the ionic cores. aps.org The Vienna Ab initio Simulation Package (VASP) is one such code used for these types of calculations. aps.org The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for the exchange-correlation functional. aps.org The stability of the predicted structure is often verified by calculating its phonon dispersion curves; the absence of imaginary frequencies indicates dynamic stability. aps.org
| Parameter | Value/Type | Reference |
|---|---|---|
| Crystal Structure | Cubic, Thorium Phosphide (Th₃P₄) type | purdue.edu |
| Space Group | I-43d | purdue.edu |
| Lattice Constant (a) | 8.6872 Å (experimentally refined) | researchgate.net |
| Composition | Solid solution of γ-La₂S₃ and CaS | purdue.edu |
Electronic Properties The electronic properties, particularly the band structure and density of states (DOS), govern the optical and electrical behavior of CaLa2S4. The calculation of a band structure is typically a two-step process. readthedocs.io First, a self-consistent DFT calculation determines the ground-state electron density. readthedocs.io Then, a non-self-consistent calculation is performed to determine the electron energies (eigenvalues) along high-symmetry paths within the first Brillouin zone. readthedocs.iocam.ac.uk
The resulting band structure plot reveals key characteristics, such as the bandgap—the energy difference between the top of the valence band and the bottom of the conduction band. mdpi.com It determines whether the material is a conductor, semiconductor, or insulator and whether the bandgap is direct or indirect. mdpi.com The Density of States (DOS) provides further detail by showing the number of available electronic states at each energy level, which helps in understanding the nature of chemical bonding (covalent, ionic, or metallic). aps.org For complex materials, advanced functionals like the modified Becke-Johnson (mBJ) potential may be used to obtain more accurate bandgap values. researchgate.net
Computational Approaches for Defect Energetics and Equilibria in CaLa2S4
The performance of CaLa2S4 as an optical ceramic is highly sensitive to the presence of crystalline defects. purdue.edu Point defects, such as vacancies and impurities, can create energy levels within the bandgap, leading to unwanted optical absorption and degradation of transparency. purdue.edu Computational modeling is a powerful tool for investigating the energetics of these defects.
The formation energy of a defect is calculated using DFT by comparing the total energy of a supercell containing the defect to the energy of a perfect supercell and the chemical potentials of the constituent atoms. purdue.edu These calculations can determine the most energetically favorable types of defects and their stability under different processing conditions and charge states. purdue.edu
Studies on CaLa2S4 have focused on key intrinsic and extrinsic defects:
Sulfur Vacancies (vS): The absence of a sulfur atom from its lattice site.
Lanthanum Vacancies (vLa): The absence of a lanthanum atom. purdue.edu
Oxygen Substitution (OS): An oxygen atom impurity replacing a sulfur atom, which is a common contaminant. purdue.edu
By calculating the formation energies for neutral and charged defects, researchers can predict which defects are most likely to form and influence the material's properties. purdue.edu For example, studies have found that lanthanum vacancies tend to prefer a neutral charge state within the band gap. purdue.edu This knowledge is crucial for developing strategies to minimize detrimental defects during material synthesis and processing. purdue.edu
| Defect Type | Description | Significance | Reference |
|---|---|---|---|
| Sulfur Vacancy (vS) | Missing sulfur atom from the crystal lattice. | Affects optical and electronic properties. | purdue.edu |
| Lanthanum Vacancy (vLa) | Missing lanthanum atom from the crystal lattice. | Found to be energetically unfavorable in some studies. | purdue.edu |
| Oxygen Impurity (OS) | An oxygen atom substituting a sulfur atom. | A common contaminant that degrades optical properties. | purdue.edu |
| Cation Site Defects | Vacancies or substitutions involving Ca and La sites. | Important for understanding compositional variations. | purdue.edu |
Simulation of Vibrational Spectra and Phonon Properties of CaLa2S4
Vibrational spectroscopy provides a window into the lattice dynamics of a crystal. Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman spectra, are essential for interpreting experimental results and validating computational models. nih.gov These simulations are based on the calculation of phonons, which are quantized modes of vibration in a crystal lattice. mit.edu
The phonon dispersion (frequency vs. wave vector) and the phonon density of states (PDOS) are the primary outputs of these calculations. researchgate.net Phonon properties can be computed from first principles using methods such as the finite displacement method or density functional perturbation theory. aps.org These methods calculate the forces on atoms when they are slightly displaced from their equilibrium positions, which are then used to construct the dynamical matrix and solve for the vibrational frequencies.
Simulated spectra can be generated from these results. For instance, the IR spectrum can be calculated from the Fourier transform of the dipole moment autocorrelation function obtained from a molecular dynamics (MD) simulation. researchgate.net Similarly, Raman spectra can be simulated, with their intensity and peak positions being sensitive to the local arrangement of atoms. umn.edu Comparing simulated spectra with experimental measurements allows for the validation of the structural model and a deeper understanding of how atomic vibrations influence thermal and optical properties. nih.govresearchgate.net
Theoretical Prediction of Elastic Properties and Anisotropy in CaLa2S4
The mechanical properties of CaLa2S4, such as its hardness and resistance to fracture, are critical for its use in demanding environments. anr.fr First-principles calculations provide a robust method for predicting the elastic behavior of materials. The process begins with the computation of the single-crystal elastic constants (Cᵢⱼ), which form a second-rank tensor that relates stress and strain in the material. tudelft.nl
From the full elastic tensor, polycrystalline mechanical properties are derived using averaging schemes like the Voigt-Reuss-Hill (VRH) approximation. eprints-hosting.orgresearchgate.net This allows for the prediction of key engineering parameters.
Key Calculated Elastic Properties:
Bulk Modulus (K): Resistance to volume change under hydrostatic pressure.
Shear Modulus (G): Resistance to shape change at a constant volume.
Young's Modulus (E): A measure of stiffness or resistance to uniaxial deformation.
Poisson's Ratio (ν): The ratio of transverse to axial strain.
| Property | Description | Method of Calculation | Reference |
|---|---|---|---|
| Elastic Constants (Cᵢⱼ) | Elements of the stiffness matrix relating stress and strain. | Calculated from the stress response to applied lattice strains via DFT. | tudelft.nl |
| Bulk Modulus (K) | Measures resistance to compression. | Derived from elastic constants using the Voigt-Reuss-Hill approximation. | eprints-hosting.org |
| Shear Modulus (G) | Measures resistance to shearing. | Derived from elastic constants using the Voigt-Reuss-Hill approximation. | eprints-hosting.org |
| Young's Modulus (E) | Measures stiffness. | Derived from elastic constants using the Voigt-Reuss-Hill approximation. | eprints-hosting.org |
| Poisson's Ratio (ν) | Characterizes the deformation in perpendicular directions. | Derived from Bulk and Shear Moduli. | eprints-hosting.org |
Furthermore, these calculations can reveal the extent of elastic anisotropy , which is the directional dependence of mechanical properties. For cubic crystals like CaLa2S4, anisotropy can be visualized by plotting moduli, such as Young's modulus, as 3D surfaces. researchgate.netresearchgate.net A spherical surface indicates perfect isotropy, while deviations from a sphere highlight the directions of maximum and minimum stiffness. researchgate.net Understanding this anisotropy is important because mechanical failure can be initiated along crystallographic planes with lower elastic moduli.
Modeling of Optical Constants and Absorption Spectra for CaLa2S4
Theoretical modeling of optical properties is fundamental to understanding why CaLa2S4 is transparent in the infrared region. These calculations are directly linked to the electronic band structure. The key property calculated is the frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω) . researchgate.net
The imaginary part, ε₂(ω), is computed first by summing over all possible electronic transitions from occupied states in the valence band to unoccupied states in the conduction band. researchgate.net The real part, ε₁(ω), is then obtained from ε₂(ω) using the Kramers-Kronig transformation. researchgate.net
Once the complex dielectric function is known, a full suite of optical constants can be derived to predict how the material interacts with light at different wavelengths. researchgate.net
| Optical Constant | Symbol | Description | Reference |
|---|---|---|---|
| Refractive Index | n(ω) | Describes how fast light travels through the material. | researchgate.net |
| Extinction Coefficient | k(ω) | Measures the amount of light lost due to absorption. | researchgate.net |
| Absorption Coefficient | α(ω) | Quantifies the intensity of light absorption per unit distance. | researchgate.net |
| Reflectivity | R(ω) | The fraction of light that is reflected from the surface. | researchgate.net |
| Energy Loss Function | L(ω) | Describes the energy lost by an electron passing through the material. | researchgate.net |
These simulations can generate a theoretical absorption spectrum, which can be compared with experimental measurements. For CaLa2S4, such models confirm its wide transparency window and can also predict how defects and impurities introduce absorption features that reduce its performance, particularly in the 8-14 µm range. purdue.eduanr.fr
Phase Equilibria and Thermodynamic Considerations for Cala2s4 Systems
CaLa₂S₄-La₂S₃ Binary System Phase Diagram
The CaS-La₂S₃ system is fundamental to understanding the phase relationships of Calcium Lanthanum Sulfide (B99878). Research has established that a continuous solid solution exists between the stoichiometric CaLa₂S₄ compound and γ-La₂S₃. hanrimwon.comucf.edu Both CaLa₂S₄ and γ-La₂S₃ crystallize in the cubic Th₃P₄ structure (space group I-43d), which allows for this complete miscibility. ucf.eduresearchgate.net
A key feature of the CaS-La₂S₃ phase diagram, established by Chess et al., is the existence of this solid solution on the lanthanum-rich side of the join. hanrimwon.comucf.edu This means it is possible to form compositions with various Ca:La ratios that maintain the desirable cubic Th₃P₄ crystal structure, with the charge balance being compensated by the presence of cation vacancies. ucf.edu
Conversely, there is little to no solid solution on the calcium-rich side of the CaLa₂S₄ compound. hanrimwon.com This has significant processing implications, as preparing materials with a slight excess of calcium can lead to the precipitation of a hygroscopic Calcium Sulfide (CaS) second phase, which is detrimental to the material's properties. hanrimwon.com For this reason, processing is often targeted towards compositions on the lanthanum-rich side of the CaLa₂S₄-La₂S₃ join to ensure the formation of a single-phase, stable ceramic. hanrimwon.com
Influence of Oxygen and Sulfur Vapor Pressure on CaLa₂S₄ Phase Stability
The phase stability of CaLa₂S₄ is highly sensitive to the ambient atmosphere, particularly the partial pressures of oxygen and sulfur vapor. These factors are critical during high-temperature processing steps like sintering and annealing. ucf.edu
Influence of Oxygen: Oxygen is a significant contaminant in CaLa₂S₄ ceramics and severely impacts its thermal stability. ucf.edu The material is prone to oxidation, which leads to the formation of secondary phases that degrade its optical and mechanical properties. ucf.edu Even residual amounts of 'dissolved' oxygen within the CaLa₂S₄ lattice, potentially up to several atomic percent, can be highly detrimental. ucf.eduucf.edu During high-temperature annealing (e.g., at 1100 °C), this dissolved oxygen can diffuse and react with the primary compound, leading to the formation of lanthanum oxysulfides on the material's surface. ucf.edu The presence of oxygen is a major challenge, and processing techniques often require extremely low oxygen environments, for instance by using a H₂S/H₂ atmosphere, to prevent the formation of these unwanted oxide and oxysulfide phases. hanrimwon.comresearchgate.net
Influence of Sulfur Vapor Pressure: The thermal instability of CaLa₂S₄ is also governed by the volatilization of sulfur at elevated temperatures. ucf.edu During sintering or annealing, sulfur can be lost to the ambient environment, especially in inert or vacuum conditions. ucf.edu This loss of sulfur from the crystal lattice disrupts the stoichiometry and can lead to the formation of sulfur-deficient phases and secondary oxysulfides if oxygen is present. ucf.eduresearchgate.net Maintaining a sufficient sulfur vapor pressure during processing, for example by annealing in a pure H₂S atmosphere or CS₂ gas, is a common strategy to counteract this decomposition and stabilize the CaLa₂S₄ phase. researchgate.netresearchgate.net The initial decomposition, driven by sulfur loss, has been reported to begin at temperatures between 700 and 800 °C. dtic.mil
Thermodynamic Stability of CaLa₂S₄ in Different Environments
The thermodynamic stability of Calcium Lanthanum Sulfide is a critical factor for its application, as it dictates its behavior under various operational conditions, especially at high temperatures and in different chemical environments.
CaLa₂S₄ is a refractory material with a high melting point reported to be above 1800 °C. hanrimwon.comdtic.mil However, its practical use at high temperatures is limited by its thermal instability. The primary mechanism of this instability is the loss of sulfur through volatilization, which can commence at temperatures as low as 700-800 °C. ucf.edudtic.mil This decomposition process is highly dependent on the surrounding atmosphere. In an inert environment like dry nitrogen or under vacuum, sulfur is readily lost, leading to off-stoichiometry and potential phase segregation. ucf.edu
The presence of oxygen dramatically reduces the thermodynamic stability of CaLa₂S₄. The compound has a strong affinity for oxygen, leading to the formation of more stable lanthanum oxysulfide phases. hanrimwon.comucf.edu This oxidation can occur even with trace amounts of oxygen, making it essential to process the material under highly controlled, oxygen-free conditions to maintain its phase purity. researchgate.netresearchgate.net The formation of these secondary phases, such as sulfates and sulfites, introduces optical absorption bands that are detrimental to infrared transparency. ucf.edu
To enhance stability during processing, CaLa₂S₄ is often handled in atmospheres with a controlled sulfur partial pressure, such as flowing H₂S, which helps to suppress sulfur volatilization and maintain the desired sulfide phase. researchgate.netdtic.mil
Quaternary Phase Diagrams (e.g., Ca-La-S-O) Relevant to CaLa₂S₄
A complete, experimentally determined Ca-La-S-O quaternary phase diagram is not widely available, but the phase relationships within this system are critical for understanding the contamination and degradation pathways of CaLa₂S₄ ceramics. The formation of various oxysulfide phases highlights the complex interactions between the four components. ucf.edu
Recent studies on the high-temperature annealing of lanthanum-rich CaLa₂S₄ have provided insight into the operative phase equilibria. When a CaLa₂S₄ ceramic containing residual dissolved oxygen is annealed at 1100 °C in an inert atmosphere, a series of diffusion processes and phase transformations occur at the surface. ucf.edu These changes can be understood within the context of the La-O-S and Ca-La-S phase diagrams and provide a window into the Ca-La-S-O quaternary system. ucf.edu
The process involves the outward diffusion of residual oxygen and the simultaneous loss of sulfur to the atmosphere. ucf.edu This leads to the sequential formation of distinct oxysulfide layers in zones depleted of calcium. A sub-surface layer of tetragonal La₂₀OS₂₉ forms first, followed by a surface layer of La₂O₂S. ucf.edu The formation of these specific, stable oxysulfide compounds demonstrates the strong thermodynamic driving force for oxygen to react with the lanthanum and sulfur components of the primary material.
The following table summarizes the compositional changes observed in different zones of a lanthanum-rich CaLa₂S₄ ceramic after annealing, illustrating the phase formation within the Ca-La-S-O system.
Table 1: Compositional Zones in Annealed CaLa₂S₄ Ceramic
| Zone | Location | Observed Phase | Approx. O (at%) | Approx. S (at%) | Ca Content |
|---|---|---|---|---|---|
| Zone 1 (Bulk) | > 1.7 µm depth | CaLa₂S₄ (solid solution) | ~5.4 | ~53.0 | Present |
| Zone 2 | 0.7 - 1.7 µm depth | La₂₀OS₂₉ | ~7.2 | ~49.7 | Depleted |
| Zone 3 | Surface Layer (< 0.7 µm) | La₂O₂S | ~38.5 | ~20.3 | Depleted |
Data derived from analysis of annealed lanthanum-rich CaS:La₂S₃ (10:90 at%) ceramic. ucf.edu
This evidence underscores that even in an inert annealing environment, internal oxygen impurities are sufficient to drive the system towards the formation of stable oxysulfide phases, providing a practical example of the phase equilibria within the Ca-La-S-O system. ucf.edu
Challenges and Future Research Directions for Cala2s4
Reproducibility Issues in CaLa₂S₄ Powder and Ceramic Fabrication
A significant historical and ongoing challenge in the development of Calcium Lanthanum Sulfide (B99878) (CaLa₂S₄) has been the difficulty in consistently reproducing high-quality materials. Early research efforts successfully produced optics with good quality, but broader development was hindered by significant reproducibility issues. researchgate.net This variability manifests in both the initial powder synthesis and the final ceramic densification stages, leading to inconsistent properties in the finished components.
The synthesis of CaLa₂S₄ powder, a critical first step, is sensitive to numerous variables that can affect the purity, stoichiometry, and particle characteristics of the final product. Different synthesis routes, such as the alkoxide method, carbonate precipitation, and combustion synthesis, each present their own set of parameters that must be precisely controlled to ensure batch-to-batch consistency. researchgate.netrsc.org For instance, incomplete reactions or slight variations in precursor ratios can lead to the presence of secondary phases, which degrade optical and mechanical performance.
Furthermore, the fabrication of dense CaLa₂S₄ ceramics from these powders introduces another layer of complexity. The properties of the final ceramic are highly dependent on the chosen sintering technique—such as Hot Pressing (HP), Hot Isostatic Pressing (HIP), or Field-Assisted Sintering Technique (FAST)—and the specific processing parameters used. researchgate.netresearchgate.netdtic.mil Studies have shown that different methods yield ceramics with different microstructures and performance characteristics. researchgate.net The mechanical strength, in particular, has been observed to have significant variability between different batches, underscoring the challenge of achieving reproducible manufacturing. dtic.mil A major contributing factor to this irreproducibility is the extreme sensitivity of the material to oxygen, requiring meticulous atmospheric control throughout the entire process. researchgate.net
Mitigation Strategies for Oxygen Contamination in CaLa₂S₄
Oxygen contamination is one of the most persistent and detrimental challenges in the production of CaLa₂S₄, as its presence can lead to the formation of secondary phases and significantly degrade the material's desired infrared transparency. purdue.eduucf.eduucf.edu The uptake of oxygen has proven to be a particularly difficult problem to overcome during the high-temperature synthesis and sintering stages. purdue.edu
The primary sources of oxygen contamination include impurities in the precursor materials, atmospheric leaks in the processing equipment, and residual oxygen within the furnace environment. researchgate.netpurdue.edu If CaLa₂S₄ containing even residual amounts of dissolved oxygen is subjected to high-temperature processing or annealing, it can lead to the formation of undesirable lanthanum oxysulfide layers, such as La₂O₂S and La₂₀OS₂₉, at the material's surface. ucf.edu This not only compromises the optical properties by introducing absorption bands but also alters the surface composition of the ceramic. researchgate.netucf.edu
Several strategies are being researched to mitigate this critical issue.
Atmospheric Control : Strict control of the processing atmosphere is paramount. Sintering in a graphitic environment can lead to the formation of a CO-containing residual atmosphere from trace oxygen, causing reduction issues. researchgate.net Therefore, processing must be conducted in high-purity inert or reducing atmospheres.
Powder Purification : Methods to actively remove oxygen from the sulfide powders before sintering are crucial. One effective technique involves a two-step sulfidization process, first using carbon disulfide (CS₂) and then hydrogen sulfide (H₂S), to reduce sulfate (B86663) and sulfite (B76179) impurities. researchgate.net Another reported method involves flowing chlorine gas over the powder at elevated temperatures (e.g., 600°C) to eliminate oxygen content. researchgate.net
Advanced Characterization : The use of sensitive analytical techniques is vital for detecting and understanding oxygen contamination. Raman spectroscopy has been identified as a valuable tool for differentiating between various forms of oxygen present in the material, which can help refine synthesis and processing routes to avoid contamination. ucf.edu
| Mitigation Strategy | Description | Key Research Findings |
| Atmospheric Purity | Maintaining a high-purity inert (e.g., Argon) or reducing (e.g., H₂S) atmosphere during synthesis and sintering. | Prevents the formation of oxysulfides and CO-induced reduction. researchgate.netucf.edu |
| Precursor Purification | Actively removing oxygen-containing species from the starting powders. | Flowing chlorine gas or using multi-step sulfidization with CS₂ and H₂S can effectively reduce oxygen content. researchgate.net |
| Process Optimization | Careful selection of sintering aids and furnace materials that do not introduce oxygen. | The use of graphite (B72142) molds can react with trace oxygen, creating a reducing CO atmosphere that affects stoichiometry. researchgate.net |
| Advanced Diagnostics | Employing sensitive techniques to detect and characterize oxygen impurities. | Raman spectroscopy can distinguish different oxygen bonding environments, aiding process control. ucf.edu |
Addressing Non-Stoichiometry and Defect Control for Optimized CaLa₂S₄ Performance
Calcium Lanthanum Sulfide is a solid solution that can exist over a range of compositions beyond the ideal CaLa₂S₄ formula (a 50:50 ratio of CaS to La₂S₃). purdue.edu This non-stoichiometric nature, while allowing for property tuning, also presents a significant challenge in controlling defects that can degrade performance. wikipedia.org Deviations from the desired stoichiometry and the presence of point defects are major sources of optical absorption and scattering, which reduce the transparency of the final ceramic. purdue.edu
Common defects in CaLa₂S₄ include:
Sulfur Vacancies (vS) : These defects often form at the high temperatures required for processing, especially in reducing atmospheres. researchgate.netpurdue.edu A deficiency in sulfur shifts the composition towards a metallic La₃S₄:Ca phase, which, although structurally similar, causes significant loss of infrared transmission due to free carrier absorption. researchgate.net
Oxygen Substitution (OS) : Oxygen atoms can substitute for sulfur atoms in the crystal lattice, creating defects that disrupt the electronic structure and lead to optical absorption. purdue.edu
Cation Vacancies : To maintain charge neutrality in lanthanum-rich compositions, cation vacancies are created. ucf.edu
Controlling these defects requires precise management of the chemical environment during synthesis and sintering. For example, processing in a graphitic atmosphere can lead to the reduction of the sulfide and the creation of sulfur vacancies. researchgate.net Similarly, high-temperature annealing can cause sulfur to be lost from the surface, leading to a cascade of diffusion processes and the formation of non-stoichiometric surface layers. ucf.edu
Future research must focus on developing a deeper understanding of defect formation thermodynamics and kinetics. By controlling the non-stoichiometry, it may be possible to optimize the material's properties. The concept of intentionally manipulating non-stoichiometry to achieve desired functionalities, as demonstrated in other material systems like perovskites, could be a promising avenue for future CaLa₂S₄ development. nih.gov
Development of Industrializable CaLa₂S₄ Manufacturing Processes
For CaLa₂S₄ to be a viable alternative to incumbent infrared materials like Zinc Sulfide (ZnS) and Germanium (Ge), scalable and cost-effective manufacturing processes are essential. anr.fr Current laboratory-scale fabrication methods, while capable of producing high-quality samples, are often not suitable for mass production. The development of industrializable processes is a key focus of ongoing research. anr.fr
Projects like CALASIR aim to develop a powder metallurgy process that is compatible with mass production. anr.fr This approach offers several advantages over techniques like Chemical Vapor Deposition (CVD), including the ability to create complex, "near-net-shape" parts, which reduces material waste and machining costs. Furthermore, powder-based methods can have shorter manufacturing times and are more amenable to large-scale production, which is critical for reducing the final component cost. anr.fr
Several processing routes are being explored for their industrial potential:
Hot Pressing (HP) and Hot Isostatic Pressing (HIP) : These are established ceramic processing techniques. The currently favored approach for achieving full densification involves an initial sintering step followed by a containerless HIP process. dtic.mil
Self-Propagating Low-Temperature Synthesis (SPLTS) : This is a powder synthesis technique that involves a rapid, exothermic reaction. google.com A patented method proposes using SPLTS to create the initial powder, followed by consolidation steps like Spark Plasma Sintering (SPS) or microwave sintering and a final HIP treatment to achieve a fully dense, transparent ceramic. google.com
Additive Manufacturing (AM) : While still facing challenges like porosity control and surface finish for ceramic materials, AM could offer future pathways for creating highly complex CaLa₂S₄ components. utexas.edufrontiersin.org
The primary challenges for industrialization remain the same as in the lab—control of purity, stoichiometry, and microstructure—but at a much larger scale. researchgate.netutexas.edu Overcoming issues like shrinkage, cracking, and distortion during the sintering of large components is a critical engineering hurdle. utexas.edu
Exploration of New Synthesis Routes and Processing Paradigms for CaLa₂S₄
The quest for higher quality, more reliable CaLa₂S₄ has driven extensive research into novel synthesis and processing methods. Over the years, a variety of synthesis routes have been developed, each with its own advantages and disadvantages. rsc.org Most methods are two-step processes involving the creation of a precursor (e.g., mixed oxides or carbonates) followed by a high-temperature sulfurization step in a reactive atmosphere like H₂S or CS₂. rsc.orgresearchgate.net
| Synthesis Route | Description | Reference(s) |
| Alkoxide Method | Synthesis from metal alkoxide precursors, followed by sulfurization. | rsc.orgresearchgate.net |
| Carbonate Precipitation | Co-precipitation of calcium and lanthanum carbonates from a solution, followed by sulfurization. | rsc.orgdtic.mil |
| Evaporative Decomposition of Solution (EDS) | Spraying a nitrate (B79036) solution into a hot furnace to form oxides, which are then sulfurized. | rsc.org |
| Flame Spray Pyrolysis | Pyrolysis of nitrate precursors in a flame to create oxide powders for subsequent sulfurization. | rsc.org |
| Wet Chemistry / Single-Source Precursor | A facile, ethanol-based route to create a single precursor containing all elements, which is then thermally decomposed. | rsc.orgrsc.org |
| Combustion Synthesis | An exothermic reaction between an oxidizer (metal nitrates) and a fuel (e.g., glycine) to produce precursor powders. | researchgate.net |
| Self-Propagating Low-Temperature Synthesis (SPLTS) | A variation of combustion synthesis used to produce fine powders. | google.com |
Beyond powder synthesis, new processing paradigms for densifying the ceramic are also being explored. While Hot Pressing (HP) is a conventional method, newer techniques like Field-Assisted Sintering Technique (FAST), also known as Spark Plasma Sintering (SPS), are being investigated. researchgate.netresearchgate.net FAST/SPS can achieve rapid densification at lower temperatures and shorter times compared to HP, which can help limit grain growth and potentially reduce thermal decomposition. researchgate.net Comparative studies have shown that while both HP and FAST can produce dense ceramics, HP may be more suitable for achieving higher optical transmission without fragmentation of the sample. researchgate.net
Advanced Theoretical and Experimental Synergy for CaLa₂S₄ Material Design
Integrating advanced computational modeling with experimental research provides a powerful synergy for accelerating the development of CaLa₂S₄. Theoretical methods, such as Density Functional Theory (DFT), can offer profound insights into the fundamental properties of the material that are difficult to probe experimentally. purdue.edunih.gov This synergy helps to "close the gap" between experimental observations and a deep, predictive understanding of the material's behavior. purdue.edu
Computational studies are being used to:
Predict Defect Energetics : DFT calculations can determine the formation energies of various point defects (e.g., vacancies, substitutions). This allows researchers to identify the most likely defects to form under specific processing conditions and to understand their impact on electronic structure and optical properties. For example, modeling has supported experimental observations that oxygen-related defects are a major issue in CaLa₂S₄. purdue.edu
Simulate Material Properties : Computational tools can predict a wide range of properties, including electronic band structure, phonon spectra (related to thermal conductivity and infrared absorption), and optical constants. nih.govmdpi.com Techniques like Finite-Difference Time-Domain (FDTD) can simulate the interaction of light with the material, helping to optimize its performance for specific optical applications. lsu.edulsu.edu
Model Dynamic Processes : Multiscale modeling, combining classical molecular dynamics (MD) with quantum mechanics (QM), can simulate complex processes like amorphization, diffusion, and surface reactions. ucf.edumdpi.com This was used to model the diffusion and phase formation that occurs when CaLa₂S₄ is annealed, providing a step-by-step explanation for the experimentally observed formation of oxysulfide layers. ucf.edu
By using high-throughput computational screening, researchers can explore the effects of different compositions and dopants in silico, reducing the vast experimental parameter space and guiding laboratory efforts toward the most promising material designs. nih.gov This integrated approach, where experiments validate theoretical predictions and computational models explain experimental results, is crucial for overcoming the remaining challenges and unlocking the full potential of CaLa₂S₄.
Q & A
Q. What are the primary synthesis methods for CaLa2S4, and how do they influence its optical and structural properties?
Methodological Answer: CaLa2S4 is synthesized via:
- Sulfurization of Metal Precursors : Heating metal carbonates (e.g., CaCO₃, La₂(CO₃)₃) under H₂S flow at 1,000°C for 24 hours . This method often introduces impurity phases like CaS due to incomplete reactions .
- Wet Chemistry Routes : Ethanol-based single-source precursors are thermally decomposed in argon, yielding mesoporous CaLa2S4 with high surface area (~50 m²/g) and quantum confinement effects .
- Alkoxide Sulfurization : Modified metal alkoxides are sulfidized in controlled atmospheres, producing fine powders (APS <50 µm) with reduced agglomeration .
Key Considerations:
Q. Table 1: Synthesis Methods and Resulting Properties
| Method | Purity (%) | Particle Size (µm) | Key Optical Features |
|---|---|---|---|
| H₂S Sulfurization | 95–98 | 40–50 | Broadband IR transmittance |
| Wet Chemistry | 99+ | 0.1–1.0 | Quantum confinement, PL peaks |
| Alkoxide Sulfurization | 99.9 | <50 | Low scattering losses |
Q. How do impurity phases like CaS affect the characterization of CaLa2S4 using techniques like XRD and EPR?
Methodological Answer: CaS impurities arise from stoichiometric deviations (e.g., La/Ca = 5:2.7) or incomplete sulfurization . These impurities complicate characterization:
- XRD : CaS peaks (e.g., 2θ = 30.5°, 35.2°) overlap with CaLa2S4, necessitating Rietveld refinement for phase quantification .
- EPR : Mn²⁺ (six-line hyperfine splitting) and Cr³⁺ signals in CaS dominate spectra, masking intrinsic defects in CaLa2S4. Distinguishing Mn²⁺ in CaS vs. CaLa2S4 requires symmetry analysis (octahedral vs. lower symmetry) .
Mitigation Strategies:
- Use La-rich precursors to suppress CaS formation .
- Employ high-resolution TEM to identify CaS domains (<100 nm) .
Advanced Research Questions
Q. When encountering contradictory optical transmittance data in CaLa2S4 ceramics, what methodological approaches can resolve extrinsic vs. intrinsic absorption contributions?
Methodological Answer: Contradictions often stem from extrinsic factors (impurities, grain boundaries) vs. intrinsic absorption edges. A multi-technique workflow is recommended:
Spectroscopic Ellipsometry : Measure intrinsic absorption edges (e.g., 8–12 µm for IR) .
EPR/Photoluminescence Mapping : Correlate Mn²⁺/Cr³⁺ impurity concentrations with broadband absorption (e.g., 10.6 µm absorption coefficient reduced from 40 cm⁻¹ to 0.6 cm⁻¹ via impurity control) .
Scattering Analysis : Use Mie theory to model scattering losses from pores (>1 µm) vs. secondary phases .
Q. Table 2: Absorption Contributors in CaLa2S4
| Source | Wavelength Range | Mitigation Strategy |
|---|---|---|
| Mn²⁺ impurities | UV-Vis | Precursor purification |
| CaS phases | Mid-IR | La-rich stoichiometry |
| Oxygen vacancies | Broadband | Post-annealing in S vapor |
Q. How to design experiments to optimize the infrared transmittance of CaLa2S4 while minimizing scattering losses?
Methodological Answer:
- Powder Processing : High-energy ball milling (e.g., ZnS-CaLa2S4 composites) reduces agglomeration, enhancing sinterability .
- Sintering Techniques :
- Hot Pressing (HP) : Achieves >98% density at 1,150°C but may induce anisotropic grain growth .
- Field-Assisted Sintering (FAST) : Enables rapid densification (<10 minutes) with uniform grain sizes (~5 µm) .
- Post-Treatment : Polishing with diamond slurries (0.1 µm) reduces surface roughness (Ra <1 nm), minimizing Fresnel losses .
Q. Table 3: Sintering Parameters and Outcomes
| Technique | Temperature (°C) | Density (%) | IR Transmittance (8–12 µm) |
|---|---|---|---|
| HP | 1,150 | 98.5 | 65% |
| FAST | 1,000 | 99.2 | 72% |
Q. What are the challenges in sintering CaLa2S4-ZnS composites, and how do consolidation techniques affect their optical and mechanical properties?
Methodological Answer: Challenges:
- Thermal Expansion Mismatch : ΔCTE (CaLa2S4: 8.5×10⁻⁶/K; ZnS: 7.2×10⁻⁶/K) induces microcracking .
- Interdiffusion : Zn²⁺ migration at >1,000°C alters bandgap homogeneity .
Solutions:
- Graded Composites : Layer CaLa2S4/ZnS to buffer stress .
- Liquid-Phase Sintering : Add SiO₂ (1 wt%) to enhance grain-boundary cohesion .
Property Trade-offs:
- Optical : 70% transmittance in composites vs. 75% in pure CaLa2S4 .
- Mechanical : Vickers hardness increases from 3.5 GPa (pure) to 4.2 GPa (composite) .
Q. How can thermal conductivity studies inform the design of CaLa2S4-based devices operating across wide temperature ranges (80–450 K)?
Methodological Answer:
- Experimental Setup : Use laser flash analysis (LFA) to measure thermal diffusivity, coupled with DSC for specific heat .
- Key Findings :
Implications for Device Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
